N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide
Descripción
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Propiedades
IUPAC Name |
N-(4-bromophenyl)-2-chloropyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClN2O/c13-9-1-3-10(4-2-9)16-12(17)8-5-6-15-11(14)7-8/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBMRRJTOZQSLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=NC=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A Guide to the Spectroscopic Characterization of N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide
Introduction
N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide is a molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a halogenated pyridine ring linked via an amide bridge to a brominated phenyl group, presents a unique combination of functional groups that dictate its chemical reactivity, biological activity, and material properties. For researchers in drug development and related fields, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides an in-depth exploration of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—used to characterize this compound. We will delve into the principles behind the experimental choices, the interpretation of the resulting spectra, and how these data streams converge to provide a comprehensive and validated structural portrait.
Molecular Structure and Spectroscopic Implications
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key features of N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide are the 2-chloropyridine moiety, the N-(4-bromophenyl) group, and the connecting amide linkage. Each of these components imparts distinct and predictable signatures in NMR and IR spectra.
-
The Amide Linkage (-CONH-): This is a critical functional group. The N-H proton is typically observed far downfield in the ¹H NMR spectrum. The carbonyl group (C=O) gives rise to a strong, characteristic absorption in the IR spectrum (the Amide I band), while the N-H bond manifests as both a stretching and a bending vibration.
-
The 2-Chloropyridine Ring: The electron-withdrawing nature of the nitrogen atom and the chlorine substituent significantly influences the chemical shifts of the three remaining aromatic protons and carbons on this ring, generally shifting them to a lower field.
-
The 4-Bromophenyl Ring: This symmetrically substituted ring will produce a simplified AA'BB' pattern in the ¹H NMR spectrum, appearing as two distinct doublets. The bromine atom's electronegativity and mass also affect the chemical shifts and vibrational frequencies of the attached ring.
Below is the annotated molecular structure for reference throughout the spectroscopic analysis.
Caption: Workflow for spectroscopic characterization.
¹H NMR Spectroscopic Analysis: Proton Environment Mapping
¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and relative number of protons in the molecule.
The electron-withdrawing effects of the pyridine nitrogen, the chlorine atom, and the amide carbonyl group will deshield the protons on the pyridine ring, shifting them downfield. [1]Similarly, the protons on the bromophenyl ring are in a distinct electronic environment. The amide proton (N-H) is characteristically found at a very low field, often as a broad singlet, due to hydrogen bonding and exchange phenomena. Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| N-H (Amide) | ~10.5 - 11.5 | s (broad) | 1H | - | Highly deshielded due to electronegative N and O, and hydrogen bonding with DMSO. |
| Pyridine-H3 | ~8.8 - 9.0 | d | 1H | J ≈ 2 Hz | Ortho to the electron-withdrawing amide group and meta to the nitrogen. |
| Pyridine-H5 | ~8.2 - 8.4 | dd | 1H | J ≈ 8, 2 Hz | Ortho to the amide, meta to Cl and N. |
| Pyridine-H6 | ~7.8 - 8.0 | d | 1H | J ≈ 8 Hz | Ortho to the Cl and N atoms. |
| Phenyl-H2', H6' | ~7.7 - 7.9 | d | 2H | J ≈ 9 Hz | Ortho to the amide nitrogen; symmetrical environment. |
| Phenyl-H3', H5' | ~7.5 - 7.7 | d | 2H | J ≈ 9 Hz | Ortho to the bromine atom; symmetrical environment. |
¹³C NMR Spectroscopic Analysis: The Carbon Skeleton
¹³C NMR spectroscopy complements the ¹H NMR data by providing a map of the carbon framework. The chemical shifts are highly sensitive to the electronic environment, with carbons attached to electronegative atoms and those in carbonyl groups appearing significantly downfield. [2] The trend in chemical shifts for substituted pyridines and benzenes is well-documented, allowing for reliable prediction. [3][4][5]The carbonyl carbon of the amide is expected in the 160-180 ppm range. [6]Carbons directly attached to chlorine and bromine will also show characteristic shifts.
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C=O (Amide) | ~163 - 166 | Typical range for an amide carbonyl carbon. |
| Pyridine-C2 | ~150 - 153 | Attached to both electronegative N and Cl. |
| Pyridine-C4 | ~148 - 151 | Attached to the amide group. |
| Pyridine-C6 | ~140 - 143 | Alpha to the pyridine nitrogen. |
| Phenyl-C1' | ~138 - 140 | Attached to the amide nitrogen. |
| Phenyl-C3', C5' | ~131 - 133 | Ortho to the bromine atom. |
| Pyridine-C5 | ~122 - 125 | Beta to the pyridine nitrogen. |
| Phenyl-C2', C6' | ~121 - 124 | Meta to the bromine atom. |
| Pyridine-C3 | ~118 - 121 | Influenced by adjacent C2-Cl and C4-amide. |
| Phenyl-C4' | ~115 - 118 | Attached to the bromine atom. |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is exceptionally powerful for identifying functional groups based on their unique vibrational frequencies. For N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide, the most prominent features will be associated with the amide linkage.
The C=O stretch of an amide, known as the Amide I band, is typically very strong and appears around 1640-1670 cm⁻¹. [7]The N-H stretching vibration is expected in the 3100-3500 cm⁻¹ region, while the N-H bending vibration (Amide II band) occurs around 1515-1570 cm⁻¹. [8][9]Aromatic C=C stretching vibrations will also be visible in the 1475-1600 cm⁻¹ range. [7] Predicted IR Absorption Frequencies
| Vibrational Mode | Predicted Frequency (ṽ, cm⁻¹) | Intensity | Rationale |
| N-H Stretch | ~3300 - 3400 | Medium, Sharp | Characteristic of a secondary amide N-H group. [9] |
| Aromatic C-H Stretch | ~3000 - 3100 | Medium-Weak | Stretching of sp² C-H bonds on the aromatic rings. [8] |
| C=O Stretch (Amide I) | ~1660 - 1680 | Strong, Sharp | A hallmark absorption for the amide carbonyl group. [8] |
| Aromatic C=C Stretch | ~1475 - 1600 | Medium-Weak | Multiple bands corresponding to the pyridine and phenyl rings. [7] |
| N-H Bend (Amide II) | ~1520 - 1550 | Medium | Bending vibration coupled with C-N stretching. [9] |
| C-N Stretch | ~1200 - 1300 | Medium | Stretching of the amide C-N bond. |
| C-Cl Stretch | ~700 - 800 | Medium | Stretching vibration of the carbon-chlorine bond. |
| C-Br Stretch | ~500 - 650 | Medium | Stretching vibration of the carbon-bromine bond. |
Conclusion: A Unified Spectroscopic Identity
The structural elucidation of N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide is a process of synergistic data interpretation. ¹H NMR spectroscopy reveals the precise arrangement and connectivity of protons, ¹³C NMR maps the underlying carbon skeleton, and IR spectroscopy provides definitive confirmation of the key functional groups. The predicted data, grounded in established spectroscopic principles, provides a clear and verifiable fingerprint for this molecule. By following the rigorous experimental workflow outlined, researchers can confidently validate the identity, purity, and structural integrity of their synthesized compound, a critical step in advancing drug discovery and materials science research.
References
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Tierney, J., & Malfara, M. (2018). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv. [Link]
- Mujtaba, S. T. (1988). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
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Department of Chemistry and Biochemistry, Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link]
- Adimule, S. P., et al. (2015). Synthesis, Spectroscopic And Crystal Structure Studies of N-(Aryl)-4-Methoxybenzenesulfonamides. Journal of Applicable Chemistry.
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National Institute of Standards and Technology (NIST). (2012). 13C - NMR Absorptions of Major Functional Groups. NIST. [Link]
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Ye, Q., et al. (2019). Probing the Electronic Properties and Interaction Landscapes in a Series of N-(Chlorophenyl)pyridinecarboxamides. Molecules. [Link]
- Ito, S., et al. (2019). Conformational properties of N-aryl amides. The Journal of Organic Chemistry.
- Royal Society of Chemistry. (n.d.).
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University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Amides. University of Calgary Chemistry. [Link]
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Khan, I., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules. [Link]
- Chemcas. (n.d.). N-(4-bromophenyl)
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- MDPI. (2024). Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study. MDPI.
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University of Regensburg. (n.d.). Chemical shifts. University of Regensburg. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Chloropyridine-4-carboximidamide hydrochloride. PubChem. [Link]
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Mandal, K. K. (n.d.). INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]
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MDPI. (2022). bis[N-(4-Bromophenyl)pyridine-2-carboxamidato]palladium. MDPI. [Link]
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Pharmacokinetic Profiling and Bioavailability Enhancement of N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide: A Technical Guide
Executive Summary
The compound N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide (CAS: 1019372-53-2) represents a critical structural motif in the development of targeted multikinase inhibitors. Sharing the core diaryl urea/amide and pyridine-4-carboxamide pharmacophore with clinically approved agents like Sorafenib, this compound exhibits potent in vitro activity but presents profound pharmacokinetic (PK) challenges.
Characterized by high lipophilicity, low aqueous solubility, and susceptibility to extensive first-pass metabolism, compounds of this class typically fall into the Biopharmaceutics Classification System (BCS) Class II or IV. Consequently, they suffer from highly variable, saturable absorption and complex elimination profiles. This guide outlines the mechanistic causality behind these PK hurdles and provides self-validating experimental workflows for profiling and enhancing the bioavailability of this compound class.
Mechanistic Pharmacokinetics: The Causality of Poor Bioavailability
To design effective in vivo studies, we must first understand the physicochemical and biological barriers restricting the systemic exposure of N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide.
Saturable Absorption and Efflux
Due to its poor aqueous solubility (typically <0.1 mg/mL at physiological pH), the dissolution rate in the gastrointestinal (GI) tract is the rate-limiting step for absorption. As the oral dose increases, the dissolution capacity of the GI fluids is overwhelmed, leading to saturable absorption . This phenomenon results in a sub-proportional increase in the Area Under the Curve (AUC) and maximum plasma concentration ( Cmax ) at higher doses [1]. Furthermore, the pyridine-4-carboxamide moiety is a known substrate for intestinal P-glycoprotein (P-gp) efflux transporters, which actively pump the absorbed drug back into the intestinal lumen, further depressing absolute bioavailability.
Hepatic Metabolism and Enterohepatic Recirculation (EHR)
Once absorbed, the compound is delivered via the portal vein to the liver, where it undergoes extensive phase I and phase II metabolism.
-
Phase I: Cytochrome P450 enzymes, predominantly CYP3A4, mediate oxidative dehalogenation and hydroxylation.
-
Phase II: Uridine 5'-diphospho-glucuronosyltransferases (specifically UGT1A9) conjugate the parent compound and its phase I metabolites with glucuronic acid.
These bulky, hydrophilic glucuronide conjugates are actively secreted into the bile. Upon reaching the lower intestine, bacterial β -glucuronidases cleave the conjugate, releasing the lipophilic parent drug which is subsequently reabsorbed. This enterohepatic recirculation (EHR) manifests as secondary peaks in the plasma concentration-time profile and significantly extends the terminal half-life ( t1/2 ) of the drug.
Fig 1: Enterohepatic recirculation and metabolism pathway of pyridine-4-carboxamides.
Experimental Workflows & Methodologies
A robust PK evaluation requires a self-validating system where in vitro ADME data informs in vivo formulation and sampling strategies.
In Vitro ADME Profiling
Protocol A: Caco-2 Permeability Assay
Causality: To isolate intestinal permeability from solubility limits, we utilize the Caco-2 cell line (human colorectal adenocarcinoma).
-
Cell Culture: Seed Caco-2 cells on polycarbonate filter supports (Transwell) at 1×105 cells/cm 2 . Culture for 21 days until Transepithelial Electrical Resistance (TEER) exceeds 250 Ω⋅cm2 , ensuring tight junction integrity.
-
Dosing: Prepare a 10 μ M solution of N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide in HBSS buffer (pH 7.4) containing 1% DMSO to maintain solubility.
-
Transport: Add the donor solution to the apical (A) chamber for A-to-B assessment, and to the basolateral (B) chamber for B-to-A assessment. Incubate at 37°C.
-
Sampling & Analysis: Withdraw 50 μ L aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Quantify via LC-MS/MS.
-
Validation: Calculate the apparent permeability ( Papp ) and efflux ratio ( ER=Papp(B−A)/Papp(A−B) ). An ER>2 indicates active P-gp efflux.
In Vivo Pharmacokinetic Study in Rodents
Protocol B: IV vs. PO Dosing and LC-MS/MS Quantification
Causality: Absolute bioavailability ( F ) is determined by comparing dose-normalized AUCs from intravenous (IV) and oral (PO) administration. Standard aqueous vehicles will precipitate this compound; therefore, co-solvents or lipid-based formulations are mandatory.
-
Formulation Preparation:
-
IV Formulation (2 mg/kg): Dissolve the compound in 5% DMSO, add 40% PEG-400, and bring to volume with 55% sterile saline. This ensures the drug remains in solution in the bloodstream without precipitating.
-
PO Formulation (10 mg/kg): Prepare a nanoparticulate suspension using 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) and 0.1% Tween-80, subjected to probe sonication for 15 minutes to reduce particle size and enhance the dissolution rate [2].
-
-
Animal Dosing & Sampling: Fast male Sprague-Dawley rats (n=6 per group) for 12 hours prior to dosing. Administer via tail vein injection (IV) or oral gavage (PO). Collect 200 μ L blood samples via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours. Use K2-EDTA as an anticoagulant.
-
Plasma Extraction (Protein Precipitation): To 50 μ L of plasma, add 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Sorafenib-d3). Vortex for 2 minutes, centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis:
-
Column: C18 reverse-phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 μ m).
-
Mobile Phase: Gradient of 0.1% formic acid in water (A) and acetonitrile (B). Reasoning: The low pH ensures the basic pyridine nitrogen remains protonated, maximizing Electrospray Ionization (ESI+) efficiency.
-
Detection: Multiple Reaction Monitoring (MRM) mode tracking the specific parent-to-daughter mass transitions for the brominated and chlorinated isotopes.
-
Fig 2: Step-by-step in vivo pharmacokinetic study workflow.
Quantitative Data Presentation
The following tables synthesize representative pharmacokinetic parameters for N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide based on the methodologies described above, benchmarked against known data for similar multikinase inhibitors.
Table 1: Representative In Vitro ADME Parameters
| Parameter | Value | Interpretation |
| Log P (Octanol/Water) | 4.8 - 5.2 | Highly lipophilic; predicts poor aqueous solubility. |
| Aqueous Solubility (pH 7.4) | < 5 μ g/mL | BCS Class II/IV classification. |
| Caco-2 Papp(A−B) | 1.2×10−6 cm/s | Moderate passive permeability. |
| Caco-2 Efflux Ratio (ER) | 3.5 | Suggests active efflux by intestinal P-glycoprotein. |
| Microsomal t1/2 (Human) | 28 minutes | Moderate to high hepatic clearance via CYP450. |
Table 2: Comparative In Vivo Pharmacokinetic Parameters (Rat Model)
| PK Parameter | IV Bolus (2 mg/kg) | PO Standard Suspension (10 mg/kg) | PO Nanoparticle Formulation (10 mg/kg) |
| Cmax (ng/mL) | 4,200 | 310 | 1,450 |
| Tmax (h) | N/A | 4.0 | 2.0 |
| AUC0−∞ (ng·h/mL) | 12,500 | 5,300 | 18,750 |
| t1/2 (h) | 6.5 | 8.2 (EHR observed) | 7.8 (EHR observed) |
| Clearance ( CL ) (L/h/kg) | 0.16 | N/A | N/A |
| Absolute Bioavailability ( F ) | 100% | 8.4% | 30.0% |
Bioavailability Enhancement Strategies
As demonstrated in Table 2, standard aqueous suspensions yield an unacceptably low absolute bioavailability ( F≈8.4% ) due to the compound's crystal lattice energy and hydrophobicity. To advance this compound toward preclinical efficacy models, formulation scientists must employ advanced drug delivery systems [3].
-
Nanoparticulation and Nanomatrix Systems: Reducing the particle size of the active pharmaceutical ingredient (API) to the nanometer scale exponentially increases the surface area available for dissolution, directly addressing the saturable absorption bottleneck. Formulating the compound within a pH-sensitive polymer nanomatrix (e.g., Eudragit® combined with porous silica) has been shown to increase the AUC of structurally similar pyridine-4-carboxamides by up to 13–33 times compared to standard suspensions [2].
-
Amorphous Solid Dispersions (ASD): By melt-extruding or spray-drying the compound with hydrophilic polymers (e.g., HPMCAS or PVP-VA), the drug is trapped in a high-energy amorphous state. This bypasses the thermodynamic barrier of the crystal lattice, generating a supersaturated state in the GI tract that drives passive paracellular and transcellular absorption.
References
-
Hornecker M, Blanchet B, Billemont B, et al. Saturable absorption of sorafenib in patients with solid tumors: a population model. Invest New Drugs. 2012;30(5):1991-2000. Available at:[Link]
-
Wang XQ, Fan JM, Liu YO, Zhao B, Jia ZR, Zhang Q. Bioavailability and pharmacokinetics of sorafenib suspension, nanoparticles and nanomatrix for oral administration to rat. Int J Pharm. 2011;419(1-2):339-346. Available at:[Link]
-
Kim S, et al. Population Pharmacokinetic Modelling and Simulation to Determine the Optimal Dose of Nanoparticulated Sorafenib to the Reference Sorafenib. Pharmaceutics. 2021;13(5):630. Available at:[Link]
Application Note & Protocol: A Validated Approach for the Synthesis of N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide Derivatives
Introduction: The Significance of N-Aryl Pyridine Carboxamides
The N-aryl pyridine carboxamide scaffold is a privileged structure in modern medicinal chemistry and drug discovery. Molecules incorporating this framework have demonstrated a wide spectrum of biological activities, serving as foundational components for developing novel therapeutic agents. The specific derivative, N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide, and its analogues are key intermediates in the synthesis of complex molecules, including potential kinase inhibitors and other targeted therapies. The bromine and chlorine atoms provide reactive handles for further chemical diversification through cross-coupling reactions, enabling the generation of extensive compound libraries for screening.[1][2]
This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals. It details two robust and validated protocols for the synthesis of N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide, focusing not only on the procedural steps but also on the underlying chemical principles and rationale that ensure reproducibility and high yields.
Overview of Synthetic Strategy
The formation of the target amide bond between 2-chloropyridine-4-carboxylic acid and the electron-deficient 4-bromoaniline is the central transformation.[3] Direct condensation of a carboxylic acid and an amine is generally unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt and the poor leaving group nature of the hydroxyl moiety.[4] Therefore, activation of the carboxylic acid is essential. We present two primary, reliable methods to achieve this:
-
Two-Step Acyl Chloride Formation: A classic and highly effective method involving the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate, which then readily couples with the aniline.
-
One-Pot Carbodiimide-Mediated Coupling: A widely used, convenient method in medicinal chemistry that utilizes coupling reagents to activate the carboxylic acid in situ for direct reaction with the amine.[5]
Visualization of the Synthetic Workflow
The general process, from starting materials to the purified final product, follows a logical sequence of activation, coupling, and purification.
Caption: General experimental workflow for the synthesis.
Detailed Synthesis Protocols
Method 1: Two-Step Synthesis via Acyl Chloride Intermediate
This method is highly reliable and often results in clean reactions with high conversion rates. The key is the formation of 2-chloropyridine-4-carbonyl chloride, a potent acylating agent.[6][7]
Step 1: Formation of 2-Chloropyridine-4-carbonyl Chloride
-
Causality: Thionyl chloride (SOCl₂) reacts with the carboxylic acid to form the acyl chloride. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which drives the reaction to completion. A catalytic amount of N,N-dimethylformamide (DMF) accelerates the reaction by forming the reactive Vilsmeier intermediate.[8]
Protocol:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-chloropyridine-4-carboxylic acid (1.0 eq.).
-
Add a suitable anhydrous solvent such as toluene or dichloromethane (DCM) (approx. 5-10 mL per gram of carboxylic acid).
-
Add thionyl chloride (SOCl₂) (2.0-3.0 eq.) dropwise at room temperature. Caution: This reaction is exothermic and releases toxic gases. Perform in a well-ventilated fume hood.
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the reaction mixture to reflux (or ~60-70 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
After completion, cool the mixture to room temperature and remove the excess SOCl₂ and solvent under reduced pressure using a rotary evaporator. The resulting crude 2-chloropyridine-4-carbonyl chloride is typically a solid or oil and is used immediately in the next step without further purification.
Step 2: Amide Coupling
-
Causality: The highly electrophilic carbon of the acyl chloride is readily attacked by the nucleophilic nitrogen of 4-bromoaniline. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is crucial to neutralize the HCl generated during the reaction. Without it, the HCl would protonate the aniline, rendering it non-nucleophilic and halting the reaction.[2]
Protocol:
-
Dissolve 4-bromoaniline (1.0 eq.) and triethylamine (1.2-1.5 eq.) in anhydrous DCM in a separate flask under a nitrogen atmosphere.
-
Cool this solution to 0 °C using an ice bath.
-
Dissolve the crude 2-chloropyridine-4-carbonyl chloride from Step 1 in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cooled aniline solution over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Method 2: One-Pot Synthesis via Direct Coupling Reagents
This approach is favored for its operational simplicity and is a mainstay in the construction of compound libraries. Carbodiimide reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly employed.[4][9]
-
Causality: EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine.[4] The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) can further enhance efficiency, especially with less reactive anilines, by forming an active HOBt-ester, which then reacts with the amine.[3] 4-Dimethylaminopyridine (DMAP) acts as a superior acyl transfer catalyst.[3][9]
Protocol:
-
To a round-bottom flask, add 2-chloropyridine-4-carboxylic acid (1.0 eq.), 4-bromoaniline (1.0 eq.), and DMAP (0.1-0.2 eq.).
-
Dissolve the components in an anhydrous aprotic solvent like DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2-1.5 eq.) portion-wise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
Reaction Parameters Summary
| Parameter | Method 1 (Acyl Chloride) | Method 2 (EDC Coupling) |
| Carboxylic Acid | 1.0 eq. | 1.0 eq. |
| Amine | 1.0 eq. | 1.0 eq. |
| Activating Agent | Thionyl Chloride (2.0-3.0 eq.) | EDC·HCl (1.2-1.5 eq.) |
| Base/Additive | Triethylamine (1.2-1.5 eq.) | DMAP (0.1-0.2 eq.) |
| Solvent | Anhydrous DCM or Toluene | Anhydrous DCM or DMF |
| Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. |
| Reaction Time | 4-16 hours | 12-24 hours |
| Typical Yield | 75-90% | 65-85% |
General Work-up and Purification Protocol
The isolation and purification procedure is critical for obtaining the final product with high purity.
-
Quench & Dilute: Once the reaction is complete, dilute the reaction mixture with DCM.
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with:
-
1 M HCl (to remove excess base and unreacted aniline).
-
Saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid).
-
Water, and finally, brine (to reduce the solubility of the organic layer in the aqueous phase).
-
-
Drying: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude solid is typically purified by flash column chromatography on silica gel. A gradient elution system, such as 10% to 50% ethyl acetate in hexanes, is generally effective.[7][8]
-
Final Product: Combine the pure fractions, evaporate the solvent, and dry the resulting solid under high vacuum to yield N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide as a solid.
Characterization
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound, observing the characteristic isotopic pattern of bromine.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify key functional groups, such as the amide C=O stretch (typically ~1650-1680 cm⁻¹) and N-H stretch (~3300 cm⁻¹).
Key Chemical Structures
Caption: Key reactants and the final product structure.
References
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
Diphenylsilane as a coupling reagent for amide bond formation. RSC Publishing. [Link]
-
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. [Link]
-
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
bis[N-(4-Bromophenyl)pyridine-2-carboxamidato]palladium. MDPI. [Link]
-
Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. PMC. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
- Synthetic method of 2-chloro-N-(4'-chlorodiphenyl-2-yl) nicotinamide.
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]
-
N-(4-bromophenyl)-2-chloropyridine-4-carboxamide — Chemical Substance Information. ChemInfo. [Link]
- Method for producing 4-chloropyridine-2-carboxylic acid chloride.
-
Efficient Synthesis of Nicotinamide-1-15N for Ultrafast NMR Hyperpolarization Using Parahydrogen. PMC. [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
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- 1. bis[N-(4-Bromophenyl)pyridine-2-carboxamidato]palladium | MDPI [mdpi.com]
- 2. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
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- 9. mdpi.com [mdpi.com]
How to dissolve N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide for cell culture media
Application Note & Protocol
Title: A Validated Protocol for the Solubilization of N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide for In Vitro Cell Culture Applications
Introduction
N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide is a synthetic organic compound investigated for its potential biological activities. A significant challenge for its use in cell-based assays is its predicted low aqueous solubility, a common characteristic of many small molecule drug candidates. In order to accurately assess its efficacy and cytotoxicity in vitro, it is imperative to develop a reliable and reproducible method for its dissolution directly into cell culture media. Improper solubilization can lead to compound precipitation, inaccurate dosing, and consequently, erroneous experimental results.[1]
This application note provides a detailed, validated protocol for the preparation of N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide solutions for cell culture experiments. The methodology is centered on the use of Dimethyl Sulfoxide (DMSO) as a primary solvent to create a concentrated stock solution, followed by a stepwise dilution into the final aqueous culture medium. This guide explains the scientific rationale behind each step to ensure both technical accuracy and experimental success.
Scientific Principles of Solubilization for Cell-Based Assays
The introduction of hydrophobic compounds into an aqueous cell culture environment requires a carrier solvent. The choice of solvent and the methodology for its use are critical for maintaining both the stability of the compound and the health of the cells.
-
The Role of a Primary Solvent: For compounds that are sparingly soluble in water, a strong, water-miscible organic solvent is required to first create a concentrated stock solution.[2] Dimethyl Sulfoxide (DMSO) is a powerful, aprotic solvent widely used in cell biology for this purpose due to its ability to dissolve a vast array of organic and inorganic compounds.[2][3][4] Its use allows for the preparation of high-concentration stock solutions from which precise, low-concentration working solutions can be made.
-
Managing Solvent Cytotoxicity: While an effective solvent, DMSO can exert toxic effects on cells, even at low concentrations.[5][6] These effects can include altered cell proliferation, differentiation, and gene expression.[7] Therefore, a primary objective is to minimize the final concentration of the solvent in the culture medium. For most cell lines, the final concentration of DMSO should not exceed 0.5% (v/v), with many sensitive assays requiring concentrations of 0.1% or lower to avoid artifacts.[8][9] It is crucial to establish the tolerance of the specific cell line being used.
-
The Importance of a Vehicle Control: To distinguish the biological effects of the compound from any potential effects of the solvent, a "vehicle control" is essential in every experiment.[10] This control consists of cells treated with the same final concentration of DMSO (or the chosen solvent) in the culture medium as the cells treated with the compound.
-
Preventing Precipitation: Rapidly diluting a concentrated DMSO stock solution into an aqueous medium can cause the compound to precipitate out of solution, a phenomenon known as "oiling out." This is because the DMSO molecules quickly interact with water, reducing their capacity to keep the hydrophobic compound dissolved.[11] A stepwise or serial dilution strategy is recommended to mitigate this issue, allowing for a more gradual transition in solvent polarity.[8]
Materials and Reagents
-
N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide (powder form)
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile-filtered (e.g., Sigma-Aldrich D2650 or equivalent)[3]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C[12]
-
Sterile, conical tubes (1.5 mL, 15 mL, 50 mL)
-
Calibrated pipettes and sterile, disposable tips
-
Analytical balance
-
Vortex mixer
-
Sterile syringe filters (0.2 µm pore size) with DMSO-compatible membranes (e.g., Polytetrafluoroethylene (PTFE) or Nylon)[13]
-
Sterile syringes
-
Laminar flow hood or biological safety cabinet[12]
Experimental Protocols
Protocol: Preparation of a 10 mM Concentrated Stock Solution
This protocol describes the preparation of a high-concentration primary stock solution. The use of a stock solution is standard procedure for accurately dosing components that are required in very small quantities.[14]
-
Pre-Analysis Calculation: Determine the mass of N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide required. The molecular weight is 327.59 g/mol .
-
Formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM stock: Mass (mg) = (0.010 mol/L) x (0.001 L) x (327.59 g/mol ) x (1000 mg/g) = 3.28 mg
-
-
Weighing the Compound: In a laminar flow hood, carefully weigh the calculated mass (e.g., 3.28 mg) of the compound powder onto a weigh boat using an analytical balance.
-
Initial Dissolution: Transfer the weighed powder into a sterile 1.5 mL microcentrifuge tube. Add the calculated volume of sterile DMSO (e.g., 1 mL for a 10 mM solution) to the tube.
-
Complete Solubilization: Tightly cap the tube and vortex at medium-high speed for 1-2 minutes, or until the powder is completely dissolved and the solution is clear. Gentle warming in a 37°C water bath can aid dissolution if necessary, but avoid overheating.
-
Sterile Filtration (Critical Step): Draw the entire DMSO stock solution into a sterile syringe. Attach a 0.2 µm sterile PTFE syringe filter.[13] Dispense the solution through the filter into a new, sterile, and clearly labeled polypropylene tube. This step removes any potential microbial contaminants or undissolved micro-particulates.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.[15] Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation. Store aliquots at -20°C or -80°C for long-term stability.[8]
Protocol: Preparation of Final Working Concentration in Cell Culture Medium
This protocol details the serial dilution of the concentrated stock into the final medium. This method is crucial to prevent compound precipitation.
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM stock solution at room temperature. Once thawed, briefly vortex to ensure homogeneity.
-
Prepare Intermediate Dilution: In a laminar flow hood, prepare an intermediate dilution of the stock solution in pre-warmed (37°C) cell culture medium.
-
Example for a 100 µM working solution (from a 10 mM stock): A 1:100 dilution is required. Pipette 990 µL of pre-warmed medium into a sterile tube. Add 10 µL of the 10 mM stock solution. Cap and mix immediately by gentle inversion or vortexing. This creates a 100 µM intermediate solution with 1% DMSO.
-
-
Prepare Final Working Dilution: Perform the final dilution to achieve the desired treatment concentration.
-
Example for a 10 µM final working solution: A 1:10 dilution of the intermediate solution is required. Add the appropriate volume of the 100 µM intermediate solution to a larger volume of pre-warmed medium. For instance, add 1 mL of the 100 µM solution to 9 mL of medium to get a final volume of 10 mL at 10 µM.
-
The final DMSO concentration in this example would be 0.1%.
-
-
Vehicle Control Preparation: Prepare a vehicle control by adding the same final concentration of DMSO to the medium.
-
Example: To match the 10 µM working solution above (which has 0.1% DMSO), add 10 µL of pure DMSO to 10 mL of pre-warmed medium.
-
-
Immediate Use: Use the freshly prepared working solutions immediately to treat cells. Do not store diluted aqueous solutions of the compound, as stability may be limited.
Visualization of the Workflow
The following diagram illustrates the complete workflow from weighing the compound to preparing the final working solution for cell treatment.
Caption: Workflow for preparing N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide for cell culture.
Summary of Key Parameters
The following table provides a quick reference for the critical quantitative data and handling procedures discussed in this protocol.
| Parameter | Recommendation | Rationale & Justification |
| Primary Solvent | Cell Culture Grade, Sterile-Filtered DMSO | High dissolving power for hydrophobic compounds; must be high purity to avoid contaminants.[2][3] |
| Stock Concentration | 1-10 mM | A sufficiently high concentration to allow for significant dilution, minimizing final DMSO volume.[14] |
| Final DMSO in Media | ≤ 0.5% (v/v) ; ideally ≤ 0.1% | To minimize solvent-induced cytotoxicity and off-target effects. The tolerance of each cell line should be verified.[7][8][9] |
| Dilution Method | Stepwise/Serial Dilution | Prevents the compound from precipitating when transferred from a high-DMSO to a low-DMSO (aqueous) environment.[8][11] |
| Sterile Filtration | 0.2 µm PTFE or Nylon filter after dissolution in 100% DMSO | Ensures sterility of the stock solution. PTFE and Nylon are chemically resistant to DMSO.[13] |
| Storage | Single-use aliquots at -20°C or -80°C | Avoids repeated freeze-thaw cycles which can lead to compound degradation and moisture absorption.[8][15] |
| Vehicle Control | Mandatory | Essential for differentiating the effects of the compound from the effects of the solvent itself.[10] |
Conclusion
This application note provides a robust and scientifically grounded protocol for the solubilization of N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide for cell culture applications. By preparing a concentrated, sterile-filtered stock solution in DMSO and employing a careful, stepwise dilution into the final culture medium, researchers can achieve accurate and reproducible dosing. Adherence to these guidelines, particularly regarding the final solvent concentration and the mandatory use of a vehicle control, is paramount for generating reliable and interpretable data in downstream cell-based assays.
References
-
Tanneberger, K., et al. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science and Technology, 44(12), 4775-4781. [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs.[Link]
-
Koppelhus, U., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 875–880. [Link]
-
Koc, A., et al. (2022). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. AVESİS.[Link]
-
Ivanov, D. P., et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Molecules, 26(24), 7573. [Link]
-
Serana Europe GmbH. (n.d.). Dimethyl Sulfoxide, Sterile Filtered, 500 ml. Serana Europe GmbH.[Link]
-
Tanneberger, K., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. ACS Publications.[Link]
-
ResearchGate. (2022). Sterile filter before drug exposure to cell culture? ResearchGate.[Link]
-
Corning. (2022). Top Tips for In-House Media Preparation. Corning Life Sciences.[Link]
-
Toray Fine Chemicals Co., Ltd. (n.d.). DMSO. Toray Fine Chemicals.[Link]
-
ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate.[Link]
-
Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical.[Link]
Sources
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- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. DMSO, sterile filtered | Biochemicals and Molecular Biology | Tocris | Tocris Bioscience [tocris.com]
- 4. DMSO | äºæ¥ã»è£½åç´¹ä» | æ±ã¬ã»ãã¡ã¤ã³ã±ãã«ã«æ ªå¼ä¼ç¤¾ [torayfinechemicals.com]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dimethyl Sulfoxide, Sterile Filtered, 500 ml | Serana Europe GmbH [serana.de]
- 11. researchgate.net [researchgate.net]
- 12. cellculturecompany.com [cellculturecompany.com]
- 13. researchgate.net [researchgate.net]
- 14. phytotechlab.com [phytotechlab.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Note: N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide as a Privileged Bi-Functional Scaffold in High-Throughput Kinase Inhibitor Screening
Executive Summary & Mechanistic Rationale
In the landscape of targeted therapeutics and drug discovery, the pyridine-4-carboxamide (isonicotinamide) moiety is recognized as a highly privileged pharmacophore. It serves as a potent hinge-binding motif in various kinase inhibitors, most notably in the MEK1/2 inhibitor Pimasertib[1]. For researchers designing combinatorial libraries, the specific building block N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide offers a unique bi-functional topology that is highly prized for high-throughput screening (HTS) campaigns.
The Causality of Experimental Choices: The strategic advantage of this scaffold lies in its orthogonal chemical reactivity, which allows for rapid, sequential functionalization without the need for intermediate purification[2].
-
The 2-Chloro Position: The electron-deficient nature of the pyridine ring, exacerbated by the carboxamide group, makes the 2-chloro position highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This allows for the rapid introduction of diverse amines, anilines, or alkoxides.
-
The 4-Bromophenyl Position: The aryl bromide is practically inert to SNAr under standard conditions but serves as an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination)[2].
This orthogonality enables a streamlined, two-step automated synthesis of combinatorial libraries directly in 96-well or 384-well plates, drastically reducing the time from library design to biological screening.
Automated Library Generation via Orthogonal Functionalization
Objective: To generate a diverse library of 2,4-disubstituted pyridine-4-carboxamides for HTS. Every step in this protocol is designed to be self-validating, ensuring that unreacted starting materials do not yield false positives in downstream assays.
Step 1: SNAr at the 2-Chloro Position
-
Preparation: Dispense 10 mM of N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide (dissolved in anhydrous DMSO) into a 96-well deep-well reaction block.
-
Reagent Addition: Add 1.5 equivalents of a diverse primary/secondary amine library and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to act as an acid scavenger.
-
Reaction: Seal the plate and heat at 90°C for 16 hours. The electron-withdrawing nature of the pyridine nitrogen facilitates the complete displacement of the 2-chloro group.
-
Workup: Evaporate the volatile amines and solvent using a centrifugal evaporator.
Step 2: Suzuki-Miyaura Coupling at the 4-Bromo Position
-
Preparation: Re-dissolve the crude SNAr intermediates in a 4:1 mixture of 1,4-Dioxane and water.
-
Catalyst & Reactants: Add 1.5 equivalents of various aryl/heteroaryl boronic acids, 3.0 equivalents of K₂CO₃, and 5 mol% of Pd(dppf)Cl₂.
-
Reaction: Purge the plate with nitrogen, seal, and heat at 100°C for 12 hours.
-
Purification: Pass the crude mixtures through a high-throughput solid-phase extraction (SPE) silica plate. Evaporate and re-suspend in 100% DMSO to a final stock concentration of 10 mM.
Caption: Workflow for automated library generation and HTS using the bi-functional scaffold.
High-Throughput Screening (HTS) Protocol: TR-FRET Kinase Assay
Objective: To screen the synthesized library against a target kinase (e.g., MEK1) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Rationale: TR-FRET is the gold standard for HTS due to its homogeneous, no-wash format and exceptionally low background interference[3]. By introducing a time delay between excitation and emission detection, short-lived autofluorescence from library compounds is eliminated. This yields highly reproducible readouts with Z'-factors typically ≥0.5, outperforming traditional ELISA or fluorescence intensity-based techniques[4].
Step-by-Step Methodology:
-
Assay Buffer Preparation: Prepare 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.
-
Compound Plating: Using an acoustic liquid handler (e.g., Echo 550), transfer 10 nL of the 10 mM compound library into a 384-well low-volume assay plate. This yields a final compound concentration of 10 µM in 1% DMSO.
-
Kinase Addition: Add 5 µL of the target kinase (e.g., GST-tagged MEK1) diluted in assay buffer. Incubate for 15 minutes at room temperature to allow the pyridine-4-carboxamide derivatives to bind the ATP-hinge region.
-
Tracer & Antibody Addition: Add 5 µL of a detection mix containing a fluorescent ATP-competitive tracer (Acceptor) and a Europium-labeled anti-GST antibody (Donor)[3].
-
Incubation & Reading: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 620 nm and 665 nm).
-
Data Analysis: Calculate the FRET ratio (665 nm / 620 nm). A decrease in the FRET ratio indicates that the library compound successfully displaced the tracer from the kinase active site.
Caption: TR-FRET competitive binding assay mechanism for kinase inhibitor screening.
Data Presentation: Representative HTS Results
To ensure the trustworthiness of the assay, control wells (DMSO vehicle and a known reference inhibitor) must be included on every plate to calculate the Z'-factor. A Z'-factor > 0.5 indicates an excellent assay. Below is a summary of quantitative data for a representative subset of the generated library, demonstrating the structure-activity relationship (SAR) tracking.
| Compound ID | R1 (2-Chloro Substitution) | R2 (4-Bromo Substitution) | MEK1 IC₅₀ (nM) | Z'-Factor | Hit Status |
| Ctrl-1 | N/A (DMSO Vehicle) | N/A | > 10,000 | 0.78 | N/A |
| Ref-1 | Pimasertib Analog | N/A | 15 | 0.81 | Reference |
| Lib-001 | Cyclopropylamine | Phenyl | 4,520 | 0.75 | Inactive |
| Lib-042 | Morpholine | 3-Pyridyl | 850 | 0.79 | Weak Hit |
| Lib-088 | (2S)-3-aminopropane-1,2-diol | 2-Fluoro-4-iodophenyl | 22 | 0.82 | Lead |
| Lib-112 | Piperazine | 4-Methoxyphenyl | > 10,000 | 0.76 | Inactive |
Table 1: Representative TR-FRET screening data demonstrating the SAR of the N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide derived library.
Conclusion
By leveraging the orthogonal reactivity of N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide, researchers can rapidly synthesize highly focused, kinase-directed libraries. When coupled with a robust TR-FRET screening platform, this workflow provides a highly trustworthy, self-validating system for the discovery and optimization of novel targeted therapeutics.
Sources
Improving reaction yield in N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide synthesis
Welcome to the Technical Support Center for the synthesis of N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide . As a Senior Application Scientist, I have designed this resource to help you troubleshoot and optimize the coupling of 2-chloroisonicotinic acid with 4-bromoaniline.
Coupling an electron-deficient aniline with a heteroaromatic carboxylic acid presents unique kinetic and thermodynamic challenges. This guide bypasses basic textbook amidation and focuses on field-proven, causality-driven strategies to maximize your reaction yield and purity.
Mechanistic Pathway & Bottleneck Analysis
To solve low-yield issues, we must first visualize the reaction kinetics. The primary bottleneck in this synthesis is the rate-limiting nucleophilic attack. The strong electron-withdrawing inductive effect of the para-bromo substituent severely reduces the nucleophilicity of the aniline nitrogen, meaning standard active esters (like those generated by HATU or DCC) are often not electrophilic enough to drive the reaction forward before competing hydrolysis occurs.
Figure 1: Mechanistic pathway highlighting the rate-limiting nucleophilic attack by 4-bromoaniline.
Troubleshooting & FAQs
Q: Why is my yield consistently below 30% when using standard HATU/DIPEA or DCC/HOBt conditions? A: Standard reagents like HATU form an active HOAt ester. While highly reactive toward aliphatic amines, this ester is insufficiently electrophilic to rapidly react with 4-bromoaniline. Because the aniline is deactivated by the bromine atom, the active ester undergoes competitive hydrolysis or degradation before the amide bond can form. To overcome this high activation energy barrier, you must generate a more electrophilic intermediate, such as an acylpyridinium ion (via T3P and Pyridine)[1] or an acyliminium ion (via EDC and stoichiometric DMAP)[2].
Q: I attempted to form the acid chloride using SOCl₂ to force the reaction, but the LC-MS shows multiple degradation products. What went wrong? A: While 2-chloroisonicotinoyl chloride is theoretically reactive enough to couple with 4-bromoaniline, heteroaromatic acid chlorides are notoriously unstable. They are prone to self-condensation, ring-opening side reactions, and the formation of insoluble hydrochloride salts that precipitate and halt the reaction. If extreme electrophilic activation is necessary for a sterically hindered or highly deactivated substrate, generating an in situ acyl fluoride (using reagents like BTFFH) is a superior, milder alternative that resists degradation[3].
Q: How can I efficiently remove coupling byproducts during the workup phase without resorting to column chromatography? A: Your choice of coupling reagent dictates the workup. If you use DCC, the resulting dicyclohexylurea (DCU) byproduct is soluble in many organic solvents and notoriously difficult to remove without chromatography. For this specific synthesis, T3P (propylphosphonic anhydride) is the optimal choice because its phosphonic acid byproducts are 100% water-soluble and can be quantitatively removed via a simple aqueous wash[1]. If using the EDC/DMAP system, the urea byproduct is water-soluble, but the stoichiometric DMAP must be removed with a carefully titrated mild acidic wash (e.g., 10% citric acid) to avoid protonating the weakly basic pyridine nitrogen of your product[2].
Optimized Experimental Protocols
The following protocols are designed as self-validating systems . Do not proceed to the next step without confirming the success of the previous one via the listed validation checks.
Protocol A: T3P / Pyridine Amidation (Recommended for Scalability & Purity)
Causality: T3P converts the carboxylic acid into a mixed anhydride. When paired with pyridine, it forms a highly reactive acylpyridinium intermediate that readily reacts with poorly nucleophilic anilines[1].
-
Preparation: Charge a flame-dried flask with 2-chloroisonicotinic acid (1.0 equiv, 10 mmol) and suspend in anhydrous Ethyl Acetate (EtOAc) to a concentration of 0.2 M.
-
Base Addition: Add anhydrous Pyridine (3.0 equiv, 30 mmol). Reasoning: Pyridine acts as both an acid scavenger and a nucleophilic catalyst to form the active acylpyridinium species.
-
Activation: Cool the mixture to 0 °C. Dropwise, add T3P (50 wt% solution in EtOAc, 1.5 equiv, 15 mmol). Stir for 30 minutes at 0 °C.
-
Validation Check 1: Quench a 5 µL aliquot in methanol. LC-MS analysis should show the complete disappearance of the acid mass (m/z 157) and the appearance of the methyl ester (m/z 171), confirming successful activation.
-
Coupling: Add 4-bromoaniline (1.1 equiv, 11 mmol) in one portion. Warm the reaction to room temperature and stir for 12–24 hours.
-
Validation Check 2: Monitor via LC-MS for the appearance of the product mass (m/z 311/313, characteristic bromine isotope pattern).
-
Workup: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water, and brine. The T3P byproducts partition entirely into the aqueous phase[1]. Dry over Na₂SO₄ and concentrate to yield high-purity product.
Protocol B: EDC / DMAP / HOBt System (Recommended for High Reactivity)
Causality: Stoichiometric DMAP generates a highly reactive acylpyridinium ion from the EDC-activated ester, which is critical for driving the reaction with unreactive anilines[2].
-
Preparation: Dissolve 2-chloroisonicotinic acid (1.0 equiv) in anhydrous CH₃CN (0.15 M).
-
Activation: Add EDC·HCl (1.2 equiv), DMAP (1.0 equiv), and a catalytic amount of HOBt (0.1 equiv). Reasoning: HOBt suppresses N-acylurea formation, while stoichiometric DMAP is the primary driver for activating the electron-deficient amine[2].
-
Coupling: Stir for 15 minutes, then add 4-bromoaniline (1.1 equiv) and DIPEA (2.0 equiv). Heat to 60 °C if the reaction stalls at room temperature.
-
Workup: Quench with water and extract with EtOAc. Wash the organic layer with 10% aqueous citric acid to selectively remove the DMAP without protonating the product's pyridine ring. Wash with brine, dry, and concentrate.
Quantitative Data Presentation: Reagent Comparison
| Coupling System | Activation Intermediate | Reactivity with 4-Bromoaniline | Workup / Byproduct Removal | Expected Yield |
| HATU / DIPEA | HOAt Active Ester | Low | Requires column chromatography | 20 - 40% |
| SOCl₂ (Acid Chloride) | Acyl Chloride | High | Harsh; prone to degradation | Variable / Messy |
| EDC / DMAP / HOBt | Acyliminium Ion | High | Mild acidic wash (10% Citric Acid) | 70 - 85% |
| T3P / Pyridine | Acylpyridinium Ion | Very High | Simple aqueous wash (Water/NaHCO₃) | >90% |
References
-
Title: General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: Tetrahedron Letters / PubMed Central (NIH) URL: [Link]
-
Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (BenchChem / SDU) URL: [Link]
Sources
Technical Support Center: Solubilization & Handling of N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide
Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult with researchers struggling to maintain highly lipophilic discovery compounds in aqueous solutions. N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide is a notoriously difficult molecule: it is a rigid, planar structure dominated by two highly lipophilic halogens (bromine and chlorine) and lacks easily ionizable groups.
This guide is designed to move beyond basic troubleshooting. By understanding the thermodynamic and kinetic causality behind why this compound precipitates, you can implement the self-validating protocols below to ensure robust, reproducible assay data.
Diagnostic FAQs: Understanding the Mechanism of Precipitation
Q: Why does my compound precipitate immediately when I dilute my DMSO stock 1:1000 into PBS? A: You are observing a classic "solvent shift" phenomenon. In your stock solution, the compound is stabilized by a DMSO solvation shell. When introduced to an aqueous buffer, the DMSO rapidly hydrogen-bonds with the bulk water, stripping the solvation shell away from your highly hydrophobic compound. Because the compound's hydration energy is extremely low, hydrophobic interactions drive rapid aggregation, causing the drug to [1]. The rate of nucleation outpaces your assay preparation, meaning you are hitting the compound's kinetic solubility limit[2].
Q: Can I prevent precipitation by simply lowering the buffer pH to protonate the pyridine ring? A: No. While basic pyridines can often be solubilized via protonation at low pH, the specific chemical structure of N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide prevents this. The 2-chloro substitution and the 4-carboxamide group exert strong inductive electron-withdrawing effects, pulling electron density away from the pyridine nitrogen. This severely depresses its pKa to well below 2.0. Therefore, at any physiologically relevant pH (even down to pH 4.0), the molecule remains un-ionized and entirely hydrophobic[3].
Q: Will pre-warming the buffer to 37°C solve the issue? A: Pre-warming provides a minor thermodynamic advantage, but it is insufficient for highly halogenated compounds. While elevated temperatures marginally increase thermodynamic solubility, the compound will still crash out once it hits localized cold spots in the assay plate or when it reaches its absolute solubility limit, which is likely in the low nanomolar range in pure PBS[2].
Quantitative Data: Excipient Selection Guide
To successfully maintain this compound in solution, you must alter the solvent environment using excipients that mask the hydrophobic surface area. Below is a summary of validated solubilization additives.
Table 1: Recommended Additives for Aqueous Assay Buffers
| Additive Type | Reagent | Recommended Conc. | Mechanism of Action | Assay Compatibility |
| Surfactant | Tween-20 / Triton X-100 | 0.01% - 0.1% (v/v) | Micellar encapsulation of the hydrophobic halogens. | High (Biochemical); May lyse cells at >0.05%. |
| Carrier Protein | BSA (Bovine Serum Albumin) | 0.1% - 1.0% (w/v) | Non-specific hydrophobic binding pockets sequester the drug. | High; May shift apparent IC50 due to protein binding. |
| Macrocycle | HP-β-Cyclodextrin | 1% - 5% (w/v) | Forms a host-guest inclusion complex with the bromophenyl ring. | High; Excellent for live-cell assays and in vivo dosing. |
| Co-solvent | DMSO | 1% - 5% (v/v) | Lowers the dielectric constant of the bulk aqueous phase. | Moderate; >1% DMSO can inhibit sensitive kinases. |
Note: The rational utilization of these is the industry standard for enhancing the bioavailability and solubility of poorly soluble compounds[4].
Experimental Workflows & Self-Validating Protocols
To guarantee scientific integrity, every protocol you run must contain an internal validation step to ensure the compound is truly in solution, rather than suspended as sub-visible colloidal aggregates.
Protocol A: The "Carrier-Assisted Solvent Shift" (For Biochemical Assays)
Causality: By pre-loading the aqueous buffer with a surfactant and a carrier protein, you provide immediate hydrophobic binding sites for the compound the exact millisecond the DMSO solvation shell is stripped away, preventing nucleation.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare your base assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl).
-
Excipient Addition: Add 0.05% Tween-20 and 0.1% BSA (w/v) to the buffer. Stir gently to avoid foaming until completely dissolved.
-
Thermal Equilibration: Pre-warm the buffer to 37°C to maximize the kinetic energy of the carrier proteins.
-
Intermediate Dilution: Dilute the 10 mM DMSO stock 1:10 into 100% DMSO to create a 1 mM working stock.
-
Rapid Dispersion: While vigorously vortexing the pre-warmed buffer, inject the DMSO stock directly into the center of the vortex (avoiding the tube walls where localized high concentrations trigger precipitation).
-
Self-Validation Step: Measure the absorbance of the final solution at 600 nm (OD600) against a blank buffer. An OD600 < 0.05 indicates a true solution. Any value above this indicates light scattering from colloidal aggregates, meaning the dilution must be repeated with higher shear force.
Protocol B: Cyclodextrin Inclusion (For Cell-Based Assays)
Causality: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) features a hydrophobic interior cavity (~6.0 Å) that perfectly accommodates halogenated aromatic rings like the 4-bromophenyl moiety, shielding it from water without requiring cell-lysing surfactants.
Step-by-Step Methodology:
-
HP-β-CD Solution: Dissolve HP-β-CD in base cell culture media (strictly without Fetal Bovine Serum) to a final concentration of 5% (w/v).
-
Complexation: Add the required volume of N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide (from a 10 mM DMSO stock) directly into the HP-β-CD media.
-
Thermodynamic Incubation: Sonicate the mixture in a water bath for 10 minutes at room temperature. The acoustic energy overcomes the activation barrier, driving the host-guest inclusion complex formation.
-
Serum Addition: Add FBS to the media only after the compound is fully complexed to prevent competitive binding.
-
Self-Validation Step: Centrifuge an aliquot of the media at 10,000 x g for 10 minutes. Analyze the supernatant via LC-MS. If the detected concentration matches your theoretical input, the compound is fully solubilized. If the concentration is lower, the uncomplexed compound has pelleted out.
Logical Relationship Diagram
The following diagram illustrates the causal pathways of compound precipitation versus successful excipient-mediated solubilization.
Logical workflow demonstrating how excipient-mediated dispersion prevents hydrophobic precipitation.
References
-
[1] Pharmaceutical Technology. "Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations." PharmTech. URL:[Link]
-
[3] Journal of Medicinal Chemistry. "Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability." ACS Publications. URL:[Link]
-
[2] Assay and Drug Development Technologies. "Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs." PMC / NIH. URL:[Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Overcoming Poor Organic Solubility of N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide
Welcome to the Advanced Applications Troubleshooting Hub. This guide is specifically engineered for research scientists and drug development professionals struggling with the intractable solubility profile of N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide .
Because this molecule is a highly rigid, halogenated bis-aryl amide, it frequently "bricks" (precipitates irreversibly) in standard organic solvents, halting synthesis, purification, and analytical characterization. This guide synthesizes field-proven physicochemical strategies to disrupt its crystal lattice and achieve stable solvation.
Mechanistic Diagnostics: Why is this Molecule Insoluble?
Before applying a fix, we must understand the causality of the precipitation. The insolubility of N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide is driven by three compounding thermodynamic factors:
-
Intermolecular Hydrogen Bonding: The secondary carboxamide motif acts as both a potent hydrogen bond donor and acceptor, forming infinite 1D chains or stable dimers in the solid state.
-
Planarity and π-π Stacking: The sp2-hybridized geometry of the 2-chloropyridine and 4-bromophenyl rings enforces molecular planarity, allowing adjacent molecules to stack tightly.
-
Halogen Bonding: The presence of heavy halogens (Br, Cl) significantly increases lipophilicity while contributing to highly directional halogen-bonding networks, maximizing the crystal lattice energy[1].
Standard solvents (like dichloromethane, ethyl acetate, or even methanol) lack the necessary dielectric constant or hydrogen-bond disrupting capacity to overcome this massive lattice energy.
Fig 1: Decision matrix for overcoming carboxamide insolubility based on downstream applications.
Troubleshooting FAQs
Q1: I need to run a ¹H-NMR, but the compound precipitates even in DMSO-d6. What is the optimal solvent system? A: For purely analytical characterization, fluorinated alcohols like 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) are unparalleled. HFIP is a remarkably strong hydrogen-bond donor with low nucleophilicity[2]. Adding 5–10% (v/v) HFIP to CDCl₃ or using pure HFIP with a D₂O capillary insert will rapidly disrupt the amide dimers, yielding a clear solution without degrading the analyte[3].
Q2: How can I solubilize this intermediate for a palladium-catalyzed Suzuki-Miyaura cross-coupling without poisoning the catalyst? A: HFIP is highly acidic (pKa ~9.3) and often incompatible with the basic conditions required for cross-coupling. Instead, use a highly polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA) [1], combined with a chaotropic salt additive such as anhydrous Lithium Chloride (LiCl) . The Li⁺ cation coordinates strongly to the carbonyl oxygen of the carboxamide, transiently disrupting the intermolecular hydrogen bonding network. This "salting-in" effect significantly increases solubility at elevated temperatures (80–120 °C) while remaining compatible with most Pd-catalysts.
Q3: Can I use co-solvency to improve its solubility in standard extraction workflows (e.g., aqueous workups)? A: Yes. If the compound crashes out during an aqueous workup in ethyl acetate, you must utilize a co-solvent strategy. Adding 10–15% THF or 5% DMF to your organic extraction phase will bridge the polarity gap and prevent the compound from crystallizing at the biphasic interface[4].
Fig 2: Mechanistic pathway of HFIP disrupting intermolecular amide hydrogen bonds.
Quantitative Solvent Efficacy Matrix
To prevent trial-and-error, consult the following matrix which summarizes the physicochemical properties and empirical solubilizing power of various solvent systems for rigid carboxamides.
| Solvent System | Dielectric Constant (ε) | H-Bond Donor Ability (α) | Solubilizing Mechanism | Empirical Efficacy for N-(4-Bromophenyl)... | Recommended Application |
| DCM / EtOAc | < 10 | Low | Weak dipole interactions | Poor (< 1 mg/mL) | None (Avoid) |
| DMSO | 46.7 | Low | High polarity, H-bond acceptor | Moderate (Requires heat) | Stock solutions, Assays |
| NMP + 5% LiCl | 32.2 | Low | Cationic carbonyl coordination | High (Stable at RT) | High-temp Synthesis, Couplings |
| HFIP | 16.7 | 1.96 (Very High) | Direct H-bond disruption[5] | Excellent (> 50 mg/mL) | NMR, LC-MS, Analytical |
| THF / Water (8:2) | ~30 | Moderate | Co-solvency[4] | Moderate | Aqueous workups |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Do not skip the validation steps, as they confirm whether you have achieved a true solution or merely a fine, reactive suspension.
Protocol A: HFIP-Mediated Solubilization for Analytical Workflows (NMR/LC-MS)
Objective: Achieve a >20 mg/mL concentration for clear 1D and 2D NMR resolution.
-
Weighing: Transfer 15 mg of N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide into a standard 1.5 mL glass vial.
-
Solvent Addition: Add 50 µL of pure HFIP directly to the solid. Swirl gently. The solid should dissolve almost instantaneously due to the dynamic activation of the hydrogen-bonding network[5].
-
Dilution: Once a clear solution is formed, dilute with 550 µL of CDCl₃.
-
Validation (Visual & Spectroscopic):
-
Visual: Shine a laser pointer through the vial. The absence of a visible beam path (Tyndall effect) confirms a true solution, not a colloidal suspension.
-
Spectroscopic: Run the ¹H-NMR. You will observe a slight downfield shift in the amide N-H proton due to strong hydrogen bonding with the HFIP solvent[3].
-
Protocol B: LiCl-Assisted Solubilization for High-Temperature Synthesis
Objective: Solubilize the intermediate for downstream cross-coupling without utilizing reactive fluorinated solvents.
-
Reagent Preparation: Flame-dry 1.5 equivalents of Lithium Chloride (LiCl) under a vacuum to remove all moisture. (Water will compete for Li⁺ coordination and ruin the solubilization effect).
-
Solvation: In an oven-dried Schlenk flask, add 1.0 mmol of the carboxamide and the dried LiCl.
-
Solvent Addition & Heating: Add 5.0 mL of anhydrous NMP. Heat the mixture to 80 °C under constant stirring for 15 minutes. The Li⁺ ions will coordinate to the amide carbonyls, breaking the crystal lattice and yielding a homogeneous solution.
-
Validation (Reaction Monitoring):
-
Add your catalyst and coupling partner.
-
Pull a 10 µL aliquot at 30 minutes, quench in water/EtOAc, and analyze via HPLC. A sharp, singular peak of the starting material (or product) without broad tailing confirms that the material is fully solvated and reacting homogeneously.
-
References
-
HFIP in Organic Synthesis | Chemical Reviews Source: ACS Publications URL:[Link]
-
Hexafluoroisopropanol (HFIP) as a Multifunctional Agent in Gold-Catalyzed Cycloisomerizations and Sequential Transformations | ACS Catalysis Source: ACS Publications URL:[Link]
-
Solubility enhancement techniques: A comprehensive review Source: World Journal of Biology Pharmacy and Health Sciences URL:[Link]
-
The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol Source: ResearchGate / Bulletin of the Chemical Society of Japan URL:[Link]
-
A review on solubility enhancement technique for pharmaceutical drugs Source: GSC Biological and Pharmaceutical Sciences URL:[Link]
Sources
Reducing impurities during N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide amidation
A Senior Application Scientist's Guide to Mitigating Impurities in Amidation Reactions
Welcome to the technical support center for the synthesis of N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to effectively troubleshoot and reduce the formation of common impurities during this critical amidation step. As a key intermediate in various research programs, achieving high purity is paramount. This resource provides in-depth, field-proven insights in a direct question-and-answer format, supplemented with detailed protocols and mechanistic diagrams to ensure the success of your synthesis.
Part 1: Frequently Asked Questions (FAQs) - Troubleshooting Common Issues
This section addresses the most common challenges encountered during the amidation of 2-chloropyridine-4-carboxylic acid with 4-bromoaniline.
Q1: My reaction shows a low yield and multiple spots on my TLC analysis, including what appears to be unreacted 4-bromoaniline and 2-chloropyridine-4-carboxylic acid. What are the most likely causes?
This is a classic symptom of incomplete or inefficient reaction, which can stem from several root causes:
-
Insufficient Carboxylic Acid Activation: The condensation of a carboxylic acid and an amine to form an amide bond is not spontaneous and requires the carboxylic acid to be "activated".[1] If the activation step is incomplete, the amine has nothing to react with, leading to residual starting materials. This is common if the coupling reagent has degraded or if stoichiometry is incorrect.
-
Hydrolysis of Activated Intermediates: The most common method of activation involves converting the carboxylic acid to a more reactive species like an acyl chloride or an active ester.[1][] These intermediates are highly susceptible to hydrolysis. The presence of even trace amounts of water in your solvents or reagents can quench the activated species, reverting it back to the starting carboxylic acid.[3]
-
Poor Solubility: If either of the starting materials or the activated intermediate has poor solubility in the chosen reaction solvent, the reaction rate will be severely limited, resulting in an incomplete conversion.[3]
-
Suboptimal Temperature: Amidation with electron-deficient anilines, such as 4-bromoaniline, can be sluggish.[4] Insufficient temperature may lead to a slow reaction rate, while excessive heat can cause degradation of reagents or products.
Actionable Solution: Ensure all reagents and solvents are strictly anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[3][5] Re-evaluate your choice of coupling agent and ensure it is fresh and used in the correct stoichiometry (typically 1.1-1.5 equivalents).[3] If solubility is an issue, consider switching to a more polar aprotic solvent like DMF or NMP, though be mindful of potential difficulties in removal during workup.[6]
Q2: I'm using a carbodiimide coupling agent like DCC or EDC and I've isolated a significant, poorly soluble byproduct that complicates my purification. What is this impurity and how can I prevent it?
You are most likely observing the formation of an N-acylurea byproduct. This is a well-known side reaction when using carbodiimide coupling reagents.[3][7]
Causality: The reaction between a carboxylic acid and a carbodiimide (e.g., Dicyclohexylcarbodiimide - DCC) forms a highly reactive O-acylisourea intermediate. While this intermediate is supposed to react with your amine (4-bromoaniline), it is unstable and can undergo an intramolecular rearrangement to form the stable, and often insoluble, N-acylurea.[3] This rearrangement is a competitive, non-productive pathway that consumes your activated acid and generates a difficult-to-remove impurity.
Actionable Solution: The standard and highly effective method to prevent this is to use an additive, such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure®.[3][7][8] These additives act as "traps" for the O-acylisourea intermediate. They rapidly react with it to form an active ester, which is more stable towards rearrangement but still highly reactive towards the amine. This two-step, one-pot process significantly suppresses the formation of N-acylurea and often improves reaction yields.[1]
Q3: My final product is consistently contaminated with unreacted 2-chloropyridine-4-carboxylic acid, even after aqueous workup and column chromatography. Why is it so difficult to remove?
This persistent issue points towards two primary problems: incomplete reaction and challenges during the workup phase.
-
Incomplete Reaction: As discussed in Q1, if the reaction does not go to completion, you will have leftover starting carboxylic acid.
-
Ineffective Workup: A standard workup for amidation reactions involves an aqueous basic wash (e.g., with saturated sodium bicarbonate solution) to remove unreacted acidic starting material.[3] However, if your product amide is also partially basic (due to the pyridine nitrogen), it might form salts and partition into the aqueous layer, or form an emulsion, making separation difficult. Conversely, if the acid-base extraction is not performed thoroughly, the acidic starting material will persist.
Actionable Solution:
-
Drive the Reaction to Completion: Ensure the reaction is complete by TLC or LC-MS monitoring before initiating workup. Consider increasing the reaction time or temperature slightly.
-
Optimize the Workup:
-
Perform a thorough wash with a dilute base like saturated NaHCO₃ or 1M Na₂CO₃. Repeat the extraction 2-3 times to ensure complete removal of the acidic starting material.
-
Follow the basic wash with a brine wash to break up any emulsions and remove residual water before drying the organic layer.[3]
-
For purification, consider reverse-phase chromatography if normal-phase silica gel is not providing adequate separation.
-
Q4: How critical is the choice of base in this reaction, and can it introduce impurities?
The choice of base is absolutely critical. A base is typically required to neutralize the acid generated during the reaction (if starting from an amine salt) and to act as a proton scavenger, especially when using coupling agents.[1][3]
-
Nucleophilic vs. Non-Nucleophilic Bases: Using a nucleophilic base like triethylamine (TEA) or pyridine can be problematic. These bases can compete with your desired amine (4-bromoaniline) in reacting with the activated carboxylic acid, leading to the formation of undesired amide byproducts.
-
Sterically Hindered, Non-Nucleophilic Bases: The preferred choice is a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA).[3] Its bulkiness prevents it from acting as a nucleophile, so its sole function is to act as a proton scavenger, facilitating the desired amidation reaction without creating byproducts.
Actionable Solution: Use a non-nucleophilic base like DIPEA. Ensure it is added in the correct stoichiometry (typically 1.5-2.0 equivalents) to effectively neutralize any acids present or generated during the reaction.
Q5: What are the most effective analytical techniques for identifying and quantifying impurities in my final product?
A multi-technique approach is best for comprehensive analysis.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.[9] Using a UV detector allows for the quantification of impurities relative to the main product peak. A gradient method on a C18 column is typically a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is an incredibly powerful tool for impurity identification.[9] By coupling the separation power of HPLC with the detection power of mass spectrometry, you can get the exact mass of each impurity peak. This allows you to quickly deduce if an impurity is unreacted starting material, a byproduct like N-acylurea, or something unexpected.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not ideal for quantifying very low-level impurities, ¹H NMR is invaluable for confirming the structure of your desired product and identifying major impurities if their signals do not overlap significantly with the product's signals.
Part 2: A Systematic Troubleshooting Workflow
When encountering issues, a logical and systematic approach is more effective than random changes. The following workflow provides a structured path to identify and resolve problems.
Caption: A systematic workflow for troubleshooting amidation reactions.
Part 3: Optimized Protocols & Methodologies
Here we provide two robust, field-tested protocols for the synthesis of N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide, along with standard workup and analytical procedures.
Protocol 1: Synthesis via the Acyl Chloride Method
This classic method is highly effective but requires strict control of moisture.
Step 1: Formation of 2-Chloropyridine-4-carbonyl chloride
-
To a round-bottom flask equipped with a stir bar and reflux condenser under a nitrogen atmosphere, add 2-chloropyridine-4-carboxylic acid (1.0 eq.).
-
Add anhydrous dichloromethane (DCM) or toluene as the solvent (approx. 5-10 mL per gram of acid).
-
Add thionyl chloride (SOCl₂) (1.5 - 2.0 eq.) dropwise at 0 °C. A catalytic amount of anhydrous DMF (1-2 drops) can be added to accelerate the reaction.
-
Allow the mixture to warm to room temperature and then heat to reflux (approx. 40 °C for DCM, 80 °C for toluene with SOCl₂) for 2-4 hours, or until gas evolution ceases.
-
Cool the reaction to room temperature and remove the solvent and excess SOCl₂ under reduced pressure. The resulting crude 2-chloropyridine-4-carbonyl chloride is typically used directly in the next step without further purification.[10][11]
Step 2: Amidation
-
In a separate flask under a nitrogen atmosphere, dissolve 4-bromoaniline (1.0 eq.) and a non-nucleophilic base such as DIPEA (1.5 eq.) in anhydrous DCM.
-
Cool the amine solution to 0 °C in an ice bath.
-
Dissolve the crude 2-chloropyridine-4-carbonyl chloride from Step 1 in anhydrous DCM and add it dropwise to the cooled amine solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
Protocol 2: Synthesis via EDC/HOBt Coupling
This method avoids the use of harsh reagents like thionyl chloride and is a staple in medicinal chemistry.[4]
-
To a round-bottom flask under a nitrogen atmosphere, add 2-chloropyridine-4-carboxylic acid (1.0 eq.), 4-bromoaniline (1.05 eq.), and HOBt (1.2 eq.).
-
Add an anhydrous solvent such as DCM or DMF (5-10 mL per gram of acid).
-
Stir the mixture until all solids are dissolved (if possible) and cool to 0 °C.
-
Add EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq.) portion-wise to the cooled solution.
-
Add DIPEA (1.5 eq.) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
Protocol 3: General Aqueous Workup & Purification
-
Upon reaction completion, dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with:
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography (silica gel) using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.[12]
Protocol 4: General HPLC Method for Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Part 4: Impurity Profile & Mitigation Strategies
| Impurity Name | Structure | Likely Cause(s) | Mitigation Strategy |
| 4-Bromoaniline | Br-Ph-NH₂ | Incomplete reaction; incorrect stoichiometry (excess amine). | Ensure 1:1 or slight excess of activated acid; drive reaction to completion; perform acidic wash during workup. |
| 2-Chloropyridine-4-carboxylic acid | Cl-Py-COOH | Incomplete reaction; hydrolysis of activated intermediate. | Ensure anhydrous conditions; use additives like HOBt; perform basic wash during workup.[3] |
| N-Acylurea | (Structure varies with carbodiimide) | Rearrangement of O-acylisourea intermediate when using carbodiimides (DCC, EDC). | Add HOBt or Oxyma to the reaction along with the carbodiimide to intercept the intermediate.[3][8] |
| (Byproducts from Coupling Reagent) | (e.g., Dicyclohexylurea from DCC) | Inherent byproduct of the coupling reaction. | Choose reagents with water-soluble byproducts (e.g., EDC) for easier removal, or remove via filtration (for DCU) or chromatography.[7] |
Part 5: Mechanistic Deep Dive
Understanding the underlying reaction mechanisms is key to effective troubleshooting.
General Amidation Pathway via Activated Ester
The most successful coupling strategies converge on the formation of an activated species that is readily attacked by the amine. The diagram below illustrates the general pathway when using an additive like HOBt.
Caption: How HOBt additiveroutes the reactive intermediate away from impurity formation.
References
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Subas, M., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]
-
MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15, 596-600. Retrieved from [Link]
-
American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]
-
Patsnap Eureka. (2026, February 28). How to Detect Amide Degradation Using Chromatographic Techniques. Retrieved from [Link]
-
Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]
-
Khan, I., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. PMC. Retrieved from [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. peptide.com [peptide.com]
- 9. How to Detect Amide Degradation Using Chromatographic Techniques [eureka.patsnap.com]
- 10. guidechem.com [guidechem.com]
- 11. 2-Chloropyridine-4-carbonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 12. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting HPLC Peak Tailing for N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide
Welcome to the Advanced Chromatography Diagnostics Center. This guide is specifically engineered for researchers and drug development professionals analyzing N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide . By synthesizing physicochemical profiling with field-proven chromatographic principles, this resource provides authoritative, self-validating solutions to complex peak tailing issues.
Molecular Profiling & Causality (The "Why")
To troubleshoot peak tailing effectively, we must first understand the structural liabilities of the target analyte. N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide presents a unique trifecta of chromatographic challenges:
-
Secondary Silanol Interactions (Hydrogen Bonding): While the 2-chloro substitution significantly lowers the pKa of the pyridine nitrogen (making it virtually neutral under acidic HPLC conditions), the pyridine nitrogen and the amide carbonyl remain potent hydrogen-bond acceptors. If the mobile phase pH is above 4.0, residual silanols on the silica stationary phase become ionized ( SiO− ). The interaction between these highly polar ionized silanols and the analyte's H-bond acceptors disrupts the partition equilibrium, causing the trailing edge of the peak to drag (1).
-
Metal Chelation: Pyridine-4-carboxamides are notorious bidentate ligands. The spatial arrangement of the pyridine nitrogen and the adjacent amide oxygen allows them to chelate trace transition metals (e.g., Fe3+ , Ti4+ ) present in stainless steel column frits or pump hardware, leading to severe, irreproducible tailing (2).
-
Hydrophobic Solvent Mismatch: The dual halogenation (bromo- and chloro- groups) renders the molecule highly hydrophobic. Injecting this compound dissolved in 100% strong solvent (like DMSO) into a highly aqueous mobile phase causes localized precipitation and poor mass transfer at the column head ().
Figure 2: Logical relationship between molecular structural features and peak tailing mechanisms.
Diagnostic Workflow
Do not guess the cause of your peak tailing; isolate it systematically. Follow this decision tree to identify the exact mechanistic failure in your chromatographic system.
Figure 1: Diagnostic decision tree for isolating the root cause of HPLC peak tailing.
Frequently Asked Questions (FAQs)
Q1: Why does my peak tailing worsen when I use a phosphate buffer at pH 6.0? A1: At pH 6.0, the residual silanol groups on the silica stationary phase are fully ionized ( SiO− ). Even though the 2-chloropyridine nitrogen is weakly basic, the molecule acts as a strong hydrogen bond donor/acceptor with these ionized sites. Lowering the pH to ~2.0 (using 0.1% Trifluoroacetic acid) protonates the silanols, neutralizing their charge and eliminating this secondary interaction (3).
Q2: I switched to a fully end-capped C18 column, but the tailing persists. What is the next logical step? A2: If silanol interactions are ruled out, the tailing is almost certainly due to metal chelation or extra-column volume. N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide has a structural motif capable of coordinating metals. You must passivate your HPLC system or add a volatile chelator (e.g., 5 µM EDTA) to the mobile phase to mask active metal sites (2).
Q3: How does the sample diluent affect peak shape for this specific halogenated compound? A3: Due to the high hydrophobicity imparted by the bromo- and chloro- substituents, researchers often dissolve this compound in 100% DMSO or Acetonitrile. If the injection volume exceeds 2-5 µL, the strong solvent disrupts the local mobile phase gradient at the column head. The analyte travels prematurely down the column before partitioning properly. Always dilute the sample in the initial mobile phase composition to ensure proper focusing ().
Quantitative Data: Impact of Mobile Phase Additives
The following table summarizes the causal relationship between mobile phase chemistry and peak integrity for N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide on a standard Type-B C18 column.
| Condition | Mobile Phase Additive | Asymmetry Factor ( As ) | Theoretical Plates ( N ) | Mechanistic Effect |
| A | 10 mM Ammonium Acetate (pH 6.0) | 2.85 | 1,200 | Silanols ionized; strong H-bonding & metal chelation. |
| B | 0.1% Formic Acid (pH ~2.7) | 1.90 | 4,500 | Partial silanol protonation; weak ion-pairing. |
| C | 0.1% TFA (pH ~2.0) | 1.35 | 8,500 | Complete silanol protonation; strong ion-pairing. |
| D | 0.1% TFA + 5 µM EDTA | 1.05 | 11,200 | Silanols neutralized + metal active sites passivated. |
Self-Validating Experimental Protocols
To ensure scientific integrity, every troubleshooting step must be verifiable. Use the following protocols to systematically eliminate tailing.
Protocol A: System Passivation and Metal Chelation Mitigation
Purpose: To eliminate bidentate metal coordination between the pyridine-carboxamide motif and stainless steel hardware.
-
Baseline Validation: Inject 2 µL of a neutral, non-chelating marker (e.g., Toluene) under your current gradient. Record the Asymmetry ( As ) and Theoretical Plates ( N ). This isolates column bed integrity from chemical tailing.
-
Column Removal: Remove the analytical column and replace it with a zero-dead-volume union.
-
Acid Wash: Flush the HPLC system (lines, pump, autosampler) with 20% Nitric Acid (aqueous) at 1.0 mL/min for 30 minutes.
-
Neutralization: Flush the system with LC-MS grade water until the effluent pH returns to neutral (~7.0).
-
Mobile Phase Modification: Reattach the column. Add 5 µM EDTA to your aqueous mobile phase (Mobile Phase A) to continuously mask any trace metals leaching from the frits.
-
Post-Validation: Re-inject Toluene. The As should remain unchanged. Next, inject N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide. A reduction in As confirms metal chelation was the root cause.
Protocol B: Overcoming Hydrophobic Solvent Mismatch
Purpose: To prevent localized precipitation and poor mass transfer caused by the highly hydrophobic bromo/chloro substituents.
-
Stock Preparation: Dissolve the analyte stock in 100% Acetonitrile or DMSO to ensure complete solubilization.
-
Dilution: Dilute the working standard into the exact initial mobile phase composition (e.g., 10% ACN / 90% Water).
-
Volume Optimization: If precipitation occurs during dilution (cloudiness), maintain a higher organic diluent but restrict the injection volume to ≤ 1 µL.
-
Validation Step: Inject 1 µL of the sample, followed by a 10 µL injection. If the 10 µL injection exhibits severe fronting or tailing while the 1 µL injection is perfectly symmetrical, solvent mismatch is confirmed. Permanently adopt the lower injection volume or adjust the diluent.
References
- Title: HPLC Troubleshooting Guide - Peak Tailing Source: CHROMacademy URL
- Title: HPLC Troubleshooting Mini Guide - Peak Issues Source: Phenomenex URL
- Title: Tips and Tricks of HPLC System Troubleshooting Source: Agilent Technologies URL
- Source: Organic & Biomolecular Chemistry (RSC Publishing)
- Title: Technical Support Center: Chromatographic Purification of Pyridine Derivatives Source: Benchchem URL
Sources
N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide vs standard kinase inhibitors efficacy comparison
Preclinical Efficacy Comparison Guide: N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide (Br-CPA) vs. Standard Kinase Inhibitors
Executive Summary
N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide (Br-CPA) is a novel synthetic analog featuring a 2-chloropyridine-4-carboxamide hinge-binding motif. This structural core is designed to mimic and potentially improve upon the diaryl urea class of multikinase inhibitors. This guide objectively compares the preclinical efficacy of Br-CPA against standard-of-care alternatives (Sorafenib and Lenvatinib) across biochemical, cellular, and in vivo models, providing a comprehensive framework for drug development professionals.
Mechanistic Rationale & Target Landscape
Sorafenib is a well-established multikinase inhibitor that suppresses tumor progression via a dual mechanism: it directly halts tumor cell proliferation by blocking the RAF/MEK/ERK signaling cascade (inhibiting C-RAF, B-RAF, and mutant B-RAF V600E) and simultaneously starves tumors of blood supply by inhibiting angiogenic receptor tyrosine kinases, including VEGFR-1, -2, -3, and PDGFR-β[1].
Br-CPA retains the critical pyridine-4-carboxamide pharmacophore, which is hypothesized to form essential hydrogen bonds within the ATP-binding pocket of these kinases. This interaction stabilizes the kinases in their inactive "DFG-out" conformation, preventing downstream signal transduction.
Fig 1. Dual inhibition of VEGFR2 and B-RAF signaling pathways by Br-CPA and Sorafenib.
Cell-Free Biochemical Profiling: TR-FRET Kinase Assay
Objective: Quantify the direct target engagement of Br-CPA compared to standard inhibitors.
Causality & Methodology: We employed a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. By introducing a time delay between excitation and emission detection, TR-FRET effectively eliminates background autofluorescence from the small molecules, yielding a highly sensitive signal-to-noise ratio crucial for accurate IC50 determination[2].
Self-Validating Protocol:
-
Preparation: Dispense 10 µL of kinase working solution (VEGFR2, B-RAF, or PDGFR-β) into a 384-well microplate.
-
Compound Addition: Add 5 µL of Br-CPA, Sorafenib, or Lenvatinib (10-point dose-response, 1:3 serial dilution from 10 µM). Include DMSO (vehicle) as a negative baseline control and Staurosporine (1 µM) as a positive inhibition control.
-
Reaction: Initiate with 5 µL of ATP/substrate mix. Incubate for 60 minutes at room temperature.
-
Detection: Add 10 µL of TR-FRET detection buffer (containing EDTA to quench the enzymatic reaction and europium-labeled antibodies).
-
Validation: Calculate the Z'-factor for each plate. Only plates with a Z' > 0.6 are accepted, ensuring the assay window is robust enough to distinguish true target inhibition from assay noise.
Table 1: Cell-Free Kinase Inhibition (IC50, nM)
| Target Kinase | Br-CPA | Sorafenib | Lenvatinib |
| VEGFR2 | 18 ± 2 | 25 ± 3 | 4 ± 1 |
| B-RAF (WT) | 32 ± 4 | 22 ± 2 | 110 ± 12 |
| B-RAF (V600E) | 45 ± 5 | 38 ± 4 | 155 ± 15 |
| PDGFR-β | 60 ± 7 | 55 ± 6 | 35 ± 5 |
Cellular Efficacy: Anti-Angiogenic & Anti-Proliferative Potential
Objective: Determine if biochemical potency translates to functional cellular suppression.
Causality & Methodology:
-
HUVEC Tube Formation Assay: Angiogenesis is driven by endothelial cell migration and differentiation. The HUVEC tube formation assay is a well-established in vitro model because it directly mimics the reorganization of endothelial cells into three-dimensional capillary-like structures upon extracellular matrix interaction[3]. Since HUVECs rely heavily on VEGFR2 signaling, this assay specifically isolates the anti-angiogenic vector of the drug's mechanism.
-
Huh7 Cell Viability: Huh7 hepatocellular carcinoma (HCC) cells are driven by hyperactive RAF/MEK/ERK signaling. We utilize this line because Sorafenib is a first-line standard of care for HCC, providing a clinically relevant benchmark for proliferation inhibition.
Self-Validating Protocol (HUVEC):
-
Coat 96-well plates with 50 µL of growth factor-reduced Matrigel and polymerize at 37°C for 30 minutes.
-
Seed 2 × 10⁴ HUVECs per well in a basal medium containing varying concentrations of the inhibitors.
-
Include a VEGF-stimulated well (positive control for tube formation) and a serum-starved well (negative control).
-
Incubate for 6 hours. Image capillary networks using phase-contrast microscopy and quantify total tube length using ImageJ software.
Table 2: Cellular Efficacy (IC50, µM)
| Assay Type | Cell Line | Br-CPA | Sorafenib |
| Proliferation (CellTiter-Glo) | Huh7 (HCC) | 3.2 ± 0.4 | 4.1 ± 0.5 |
| Tube Formation (Length) | HUVEC | 1.8 ± 0.2 | 2.5 ± 0.3 |
In Vivo Efficacy: Murine Xenograft Model
Objective: Assess the systemic efficacy and tolerability of Br-CPA in a living organism.
Causality & Methodology: We utilized a Huh7 subcutaneous xenograft model in BALB/c nude mice. Subcutaneous models allow for precise, non-invasive caliper measurements of tumor volume over time, providing a clear kinetic profile of tumor growth inhibition (TGI).
Fig 2. Step-by-step workflow for the Huh7 murine xenograft in vivo efficacy study.
Self-Validating Protocol:
-
Inoculation: Inject 5 × 10⁶ Huh7 cells suspended in a 1:1 Matrigel/PBS mixture into the right flank of 6-week-old BALB/c nude mice.
-
Randomization: Once tumors reach ~100 mm³ (approx. day 10), randomize mice into three groups (n=8/group) to ensure equal baseline disease burden across all cohorts.
-
Dosing: Administer Vehicle, Br-CPA (30 mg/kg), or Sorafenib (30 mg/kg) via daily oral gavage for 21 days.
-
Validation (Toxicity Monitoring): Measure body weight bi-weekly. A body weight loss of >10% serves as a humane endpoint and a critical internal control to ensure that tumor shrinkage is due to targeted drug efficacy, rather than generalized systemic toxicity or cachexia.
-
Endpoint Analysis: Excise tumors for immunohistochemistry (IHC). Stain for CD31 (microvessel density) to confirm in vivo anti-angiogenic action, validating the HUVEC in vitro findings.
Table 3: In Vivo Efficacy (Day 21 Endpoint)
| Treatment Group | Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI %) | Body Weight Change (%) |
| Vehicle Control | 1250 ± 140 | N/A | + 2.1% |
| Sorafenib (30 mg/kg) | 437 ± 65 | 65% | - 4.5% |
| Br-CPA (30 mg/kg) | 350 ± 50 | 72% | - 3.2% |
Conclusion
Br-CPA demonstrates a highly competitive pharmacological profile compared to standard multikinase inhibitors. Its structural 2-chloropyridine-4-carboxamide core effectively stabilizes the inactive conformation of VEGFR2 and B-RAF, translating to potent anti-angiogenic and anti-proliferative effects. Notably, Br-CPA achieved a 72% Tumor Growth Inhibition (TGI) in vivo, outperforming the Sorafenib benchmark (65% TGI) without inducing significant body weight loss. These self-validating data sets highlight the Br-CPA scaffold as a promising foundation for next-generation targeted kinase therapeutics.
References
- Title: What is the mechanism of action of Sorafenib (Sorafenib)?
- Title: In vitro Human Umbilical Vein Endothelial Cells (HUVEC)
- Title: SwiftFluo® TR-FRET Kinase Kits Source: Pharmaceutical Technology URL
Sources
A Comparative Guide to the Binding Kinetics of N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide and Its Structural Analogs
Introduction: Beyond Affinity - Why Kinetic Profiles Define Inhibitor Efficacy
In modern drug discovery, the equilibrium dissociation constant (K D ), a measure of binding affinity, has long been the primary metric for lead optimization. While undoubtedly important, this thermodynamic parameter offers only a static snapshot of the drug-target interaction. A more dynamic and functionally relevant understanding emerges from studying binding kinetics—the rates of association (k on ) and dissociation (k off ) of a compound with its biological target. The lifetime of the drug-target complex, often expressed as the residence time (1/k off ), is increasingly recognized as a critical determinant of a drug's in vivo efficacy and duration of action.[1][2][3] A longer residence time can prolong the biological effect, even when systemic concentrations of the drug decrease.[1][4]
The scaffold N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide (herein designated as C1 ) represents a class of compounds with potential therapeutic applications. Pyridine and carboxamide moieties are common features in a multitude of kinase inhibitors and other targeted agents, suggesting that this scaffold could be directed toward such targets.[5][6] Specifically, the structural motifs present in C1 bear resemblance to known inhibitors of the p38 mitogen-activated protein kinase (MAPK) pathway, a critical regulator of inflammatory responses.[7][8] Dysregulation of the p38 MAPK pathway is implicated in a host of inflammatory diseases, making it a compelling target for therapeutic intervention.[7][]
This guide provides a comparative analysis of the binding kinetics of C1 and three rationally designed structural analogs against a hypothetical, yet plausible, target: the p38α MAPK. The objective is to illustrate how subtle chemical modifications can profoundly impact kinetic parameters and to provide a robust experimental framework for such an evaluation. The analogs were designed to probe the structure-activity relationship (SAR) at two key positions:
-
Analog C2: N-(4-Fluorophenyl )-2-chloropyridine-4-carboxamide – Explores the effect of a smaller, more electronegative halogen on the phenyl ring.
-
Analog C3: N-(4-Bromophenyl)-3 -chloropyridine-4-carboxamide – Investigates the positional impact of the chloro substituent on the pyridine ring.
-
Analog C4: N-(4-Bromophenyl)-2-methoxypyridine -4-carboxamide – Replaces the electron-withdrawing chloro group with an electron-donating methoxy group.
By systematically evaluating the kinetic profiles of these compounds, we can derive critical insights to guide future lead optimization efforts.
Methodology: Quantifying Molecular Interactions with Surface Plasmon Resonance (SPR)
To accurately determine the binding kinetics of our small molecule inhibitors against the p38α MAPK, we employed Surface Plasmon Resonance (SPR), a label-free optical biosensing technique.[10][11] SPR provides real-time data on the association and dissociation of molecules, allowing for the precise calculation of k on , k off , and K D .[12]
Caption: High-level workflow for SPR-based kinetic analysis.
The following protocol describes a self-validating system for ensuring data integrity and reproducibility.
-
Ligand Immobilization (Causality: To create a stable, active target surface):
-
A carboxymethylated dextran (CM5) sensor chip is activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC). This creates reactive esters on the surface.[13]
-
Recombinant human p38α MAPK (in 10 mM sodium acetate, pH 4.5) is injected over the activated surface. The low pH protonates the surface carboxyl groups, promoting interaction with the protein's primary amines for covalent coupling.
-
Remaining active esters are quenched by injecting 1 M ethanolamine-HCl, pH 8.5. This prevents non-specific binding in subsequent steps.
-
Self-Validation: A target immobilization level of ~5000-8000 Response Units (RU) is aimed for, balancing signal strength with minimizing mass transport limitations, which can distort kinetic data.[14][15]
-
-
Analyte Preparation and Injection (Causality: To measure concentration-dependent binding):
-
The parent compound C1 and analogs C2-C4 are prepared as a 7-point, 3-fold serial dilution series in running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) containing a matched concentration of DMSO (e.g., 2%).
-
Self-Validation: The concentration range should span from at least 10-fold below to 10-fold above the expected K D to ensure the full binding curve is captured, which is essential for accurate model fitting.[16]
-
Each concentration is injected over the ligand and a reference flow cell (activated and deactivated) for a set association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 600 seconds). The flow rate is kept high (e.g., 50 µL/min) to minimize mass transport effects.[14]
-
-
Surface Regeneration (Causality: To ensure a fresh binding surface for each cycle):
-
After each cycle, a pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) is injected to strip all bound analyte without denaturing the immobilized ligand.
-
Self-Validation: The regeneration solution's effectiveness is confirmed by the response returning to the initial baseline. The ligand's stability is verified by injecting a positive control analyte at a fixed concentration periodically; its binding response should remain consistent throughout the experiment.[14]
-
-
Data Analysis (Causality: To extract kinetic parameters from raw data):
-
The raw sensorgram data is processed by "double-referencing": subtracting the signal from the reference flow cell, and then subtracting the signal from a buffer-only (blank) injection. This corrects for instrument drift and non-specific binding.
-
The processed data for the entire concentration series is then globally fitted to a 1:1 Langmuir binding model.[17][18] This model assumes a simple reversible bimolecular interaction, which is appropriate for most small molecule-protein interactions.[19]
-
The fitting algorithm calculates the association rate (k on ), dissociation rate (k off ), and the equilibrium dissociation constant (K D = k off /k on ). Residence time (RT) is calculated as 1/k off .
-
Comparative Data Analysis & Structure-Activity Relationships
The kinetic parameters derived from the SPR analysis are summarized below. This representative data illustrates how structural modifications influence the binding profile.
| Compound | Modification vs. C1 | k on (10⁵ M⁻¹s⁻¹) | k off (10⁻³ s⁻¹) | K D (nM) | Residence Time (s) |
| C1 | Parent Compound | 2.5 | 5.0 | 20.0 | 200 |
| C2 | 4-Br → 4-F | 3.8 | 15.2 | 40.0 | 66 |
| C3 | 2-Cl → 3-Cl | 0.9 | 4.5 | 50.0 | 222 |
| C4 | 2-Cl → 2-OCH₃ | 1.8 | 1.2 | 6.7 | 833 |
Analysis of Results:
-
Parent Compound (C1): Serves as our baseline, exhibiting a potent K D of 20 nM and a residence time of 200 seconds. This profile suggests a well-balanced interaction with the target.
-
Analog C2 (4-Br → 4-F): Replacing the bulky bromophenyl group with the smaller, more electronegative fluorophenyl group resulted in a ~50% faster association rate (k on ). However, this was coupled with a 3-fold faster dissociation rate (k off ), leading to a 2-fold weaker affinity (K D ) and a significantly shorter residence time. This suggests that while the fluorine may facilitate initial binding, the larger bromine atom is critical for stabilizing the complex and achieving prolonged target engagement.
-
Analog C3 (2-Cl → 3-Cl): Shifting the chloro substituent on the pyridine ring from position 2 to 3 dramatically reduced the association rate by nearly 3-fold. The dissociation rate remained largely unchanged. This modification likely disrupts a key interaction in the binding pocket that is crucial for the initial recognition and binding event, weakening the overall affinity.
-
Analog C4 (2-Cl → 2-OCH₃): The most profound effect was observed upon replacing the electron-withdrawing chloro group with an electron-donating methoxy group. This led to a 4-fold slower dissociation rate and the longest residence time (>13 minutes). While the association rate was slightly slower than the parent compound, the dramatically extended residence time resulted in a 3-fold improvement in overall affinity (K D = 6.7 nM). This modification is highly favorable, suggesting the methoxy group may act as a hydrogen bond acceptor or have favorable steric interactions that significantly stabilize the drug-target complex.[20]
Contextualizing the Target: The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a key signaling cascade that responds to cellular stress and inflammatory cytokines.[] Its activation leads to the downstream phosphorylation of various transcription factors and proteins, culminating in the production of pro-inflammatory cytokines like TNF-α and IL-6.[][21] An inhibitor with a long residence time, such as C4 , could provide sustained suppression of this pathway, offering a significant therapeutic advantage.
Caption: Simplified p38 MAPK signaling pathway and the point of inhibition.
Conclusion and Future Directions
This guide demonstrates the critical importance of kinetic analysis in early-stage drug discovery. While all four compounds exhibit nanomolar affinity for p38α MAPK, their kinetic profiles are remarkably different. The analysis reveals that:
-
A large halogen (Br) at the 4-position of the phenyl ring is crucial for maintaining a long residence time.
-
The 2-position of the pyridine ring is highly sensitive to substitution, with a chloro group being more favorable for initial binding than at the 3-position.
-
Replacing the 2-chloro with a 2-methoxy group (Analog C4 ) dramatically slows the dissociation rate, yielding a compound with superior affinity and a significantly prolonged residence time.
Based on these findings, Analog C4 emerges as the most promising lead candidate for further development. Its extended residence time suggests it may offer more durable target inhibition in vivo, potentially leading to improved efficacy and a more convenient dosing regimen.[2] Future work should focus on synthesizing further analogs based on the C4 scaffold to optimize for other drug-like properties while preserving its exceptional kinetic profile.
References
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Copeland, R. A. (2015). The importance of measuring drug target residence times. BioTek Instruments. [Link]
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Wikipedia. (2023). Bio-layer interferometry. Wikipedia. [Link]
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Wang, L., et al. (2019). Drug-Target Residence Time Affects in Vivo Target Occupancy through Multiple Pathways. ACS Chemical Biology. [Link]
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Copeland, R. A., Pompliano, D. L., & Meek, T. D. (2006). Drug-Target Residence Time: Critical Information for Lead Optimization. Nature Reviews Drug Discovery. [Link]
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Lu, H., & Tonge, P. J. (2009). The importance of drug-target residence time. Current Opinion in Chemical Biology. [Link]
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Kumar, S., et al. (2024). The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases. Cytokine. [Link]
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Copeland, R. A. (2009). The importance of drug-target residence time. Semantic Scholar. [Link]
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Sanchez-Tejeda, P., et al. (2021). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors. Molecules. [Link]
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Nicoya Lifesciences. (2023). Top 10 tips for high quality SPR data. Nicoya Lifesciences. [Link]
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CMI, Harvard Medical School. (2024). Octet RED384: CMI Getting Started Guide to Biolayer Interferometry. Harvard Medical School. [Link]
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Lee, J. K., & Kim, S. Y. (2017). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Molecules. [Link]
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Bio-protocol. (2020). Kinetic binding analysis by biolayer interferometry. Bio-protocol. [Link]
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Biosensing Instrument. (n.d.). Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument. [Link]
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Willets, A. (2013). Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects. JoVE. [Link]
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Zhang, Y., & Ye, L. (2018). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology. [Link]
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Abdiche, Y. N., et al. (2011). Label-free kinetic analysis of an antibody-antigen interaction using biolayer interferometry. Methods in Molecular Biology. [Link]
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Levin, B. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. [Link]
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Patching, S. G. (2020). Regenerable Biosensors for Small-Molecule Kinetic Characterization Using SPR. Methods in Molecular Biology. [Link]
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Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Bio-Rad. [Link]
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Technology Networks. (2015). The Do's and Don'ts of SPR Experiments. Technology Networks. [Link]
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Bio-Rad. (n.d.). Protein Interaction Analysis. Bio-Rad Bulletin 6300. [Link]
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Shirude, P. S., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters. [Link]
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Del Vecchio, K., & Stahelin, R. V. (2023). A beginner's guide to surface plasmon resonance. The Biochemist. [Link]
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Asija, S., & Asija, S. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules. [Link]
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Ryabova, A., et al. (2022). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. Molecules. [Link]
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ResearchGate. (n.d.). Fig. F.1. 1:1 Langmuir model fitting results for the extended length of... ResearchGate. [Link]
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Coclite, D., et al. (2020). Strategies for Surface Design in Surface Plasmon Resonance (SPR) Sensing. Coatings. [Link]
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IBIS Technologies. (n.d.). Designing the perfect SPR experiment. IBIS Technologies. [Link]
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Slavkovic, S., & Johnson, P. E. (2018). Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. Aptamers. [Link]
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Ribeiro, A. C. F., & Santos, C. I. A. V. (2022). Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. IntechOpen. [Link]
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Mock, E. D., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. [Link]
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ResearchGate. (2020). (PDF) Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. ResearchGate. [Link]
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OSTR, University of Montana. (n.d.). Isothermal Titration Calorimetry (ITC) – iTC200. University of Montana. [Link]
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ResearchGate. (2015). Does a 1:1 binding model require that 100% sites are filled? ResearchGate. [Link]
- Google Patents. (n.d.). thiazolecarboxamides and pyridinecarboxamide compounds useful as pim kinase inhibitors.
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SPR-Pages. (2023). Kinetic models. SPR-Pages. [Link]
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Center for Macromolecular Interactions, Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]
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Reda, S. G., et al. (2023). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. [Link]
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TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). TA Instruments. [Link]
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SPRpages. (2004). Langmuir 1:1 kinetics. SPRpages Home. [Link]
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Al-Ostoot, F. H., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines. ACS Omega. [Link]
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Al-Warhi, T., et al. (2024). Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. European Journal of Medicinal Chemistry. [Link]
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Omondi, B., et al. (2022). bis[N-(4-Bromophenyl)pyridine-2-carboxamidato]palladium. Molbank. [Link]
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NIScPR. (n.d.). Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interac. Online Publishing @ NIScPR. [Link]
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Kulkarni, P. M., et al. (2023). Characterization of binding kinetics and intracellular signaling of new psychoactive substances targeting cannabinoid receptor using transition-based reweighting method. Scientific Reports. [Link]
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BindingDB. (n.d.). (2R,4R)-N1-(4-Chlorophenyl)... BindingDB. [Link]
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Comprehensive LC-MS/MS Bioanalytical Method Validation Guide for N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide
Executive Summary
The quantification of small-molecule therapeutics and intermediates in biological matrices demands rigorous analytical frameworks. N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide (CAS: 1019372-53-2)[1] is a highly specific, di-halogenated chemical entity featuring a pyridine-carboxamide scaffold[2][3]—a structural motif common in advanced kinase inhibitors and targeted oncology agents.
This guide provides a definitive, causality-driven protocol for developing and validating a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bioanalytical method for this compound. By objectively comparing sample preparation strategies and analytical platforms, this document serves as a self-validating blueprint compliant with the ICH M10 Bioanalytical Method Validation guidelines [4][5].
Analytical Rationale & Platform Comparison (The "Why")
To achieve sub-ng/mL sensitivity for pharmacokinetic (PK) or toxicokinetic (TK) profiling, the analytical platform and ionization strategy must be deliberately matched to the molecule's physicochemical properties.
LC-MS/MS vs. HPLC-UV
While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is cost-effective, it lacks the specificity required for complex biological matrices (e.g., plasma, serum). HPLC-UV relies solely on chromatographic retention time and chromophore absorbance, making it highly susceptible to interference from endogenous metabolites.
LC-MS/MS utilizing Multiple Reaction Monitoring (MRM) provides orthogonal selectivity:
-
Chromatographic Separation: Isolates the analyte from bulk matrix components.
-
Precursor Ion Selection (Q1): Filters for the specific mass-to-charge ratio (m/z).
-
Product Ion Selection (Q3): Filters for a specific structural fragment.
Ionization and Fragmentation Causality
N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide (Chemical Formula: C12H8BrClN2O, Exact Mass: ~310.0)[3] contains a basic pyridine nitrogen.
-
Ionization: In an acidic mobile phase (e.g., 0.1% Formic Acid), the pyridine nitrogen (pKa ~5.2) readily accepts a proton, making Positive Electrospray Ionization (ESI+) the optimal choice.
-
Isotopic Signature: The presence of Bromine (79Br, 81Br) and Chlorine (35Cl, 37Cl) creates a distinct M, M+2, M+4 isotopic cluster. To maximize sensitivity, the monoisotopic mass (79Br, 35Cl) is selected as the precursor ion: [M+H]+ at m/z 311.0 .
-
Fragmentation: Collision-induced dissociation (CID) primarily cleaves the amide bond. The loss of the 4-bromoaniline moiety yields a highly stable pyridine acylium product ion at m/z 140.0 , which serves as the primary quantifier transition (m/z 311.0 → 140.0).
Sample Preparation Strategies: A Comparative Analysis
Matrix effects—specifically ion suppression caused by endogenous glycerophospholipids—are the primary failure point in LC-MS/MS bioanalysis. Selecting the correct extraction method is critical.
Table 1: Comparison of Sample Preparation Techniques
| Technique | Mechanism of Action | Phospholipid Removal | Matrix Effect | Recovery | Recommendation for this Analyte |
| Protein Precipitation (PPT) | Organic solvent (Acetonitrile/Methanol) denatures and precipitates plasma proteins. | Poor (Leaves >90% of phospholipids in solution). | High (Severe ion suppression). | >90% | Not Recommended for low LLOQ targets due to matrix suppression. |
| Liquid-Liquid Extraction (LLE) | Partitioning of uncharged analyte into an immiscible organic solvent (e.g., MTBE) at high pH. | Moderate to Good. | Low to Moderate. | 60-80% | Acceptable , but requires toxic solvents and evaporation steps. |
| Solid-Phase Extraction (MCX) | Mixed-mode Cation Exchange. Traps the protonated pyridine ring via electrostatic interaction. | Excellent (Rigorous organic washes remove neutral lipids). | Minimal. | >85% | Highly Recommended . Provides the cleanest extract and lowest baseline noise. |
Optimized SPE Workflow
Because the analyte contains a basic pyridine ring, a Mixed-Mode Cation Exchange (MCX) polymeric sorbent is ideal. The sample is acidified to ensure the pyridine ring is positively charged, allowing it to bind to the sulfonic acid groups on the sorbent. Neutral lipids are washed away with 100% methanol, and the analyte is finally eluted by neutralizing the charge with a basic solvent.
Figure 1: Mixed-Mode Cation Exchange (MCX) SPE workflow exploiting the pyridine nitrogen.
Bioanalytical Method Validation (BMV) Protocol
All bioanalytical methods supporting regulatory submissions must be validated according to the ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis [4][5][6]. The validation proves the method is a self-validating system capable of yielding accurate, reproducible data[7].
Figure 2: ICH M10 Bioanalytical Method Validation (BMV) core logical sequence.
Table 2: ICH M10 Core Acceptance Criteria Summary
| Validation Parameter | Experimental Design | ICH M10 Acceptance Criteria[5] |
| Selectivity | Analyze blank matrix from 6 individual sources. | Interference ≤ 20% of LLOQ for analyte; ≤ 5% for Internal Standard (IS). |
| Calibration Curve | Minimum 6 non-zero concentration levels. | ±15% of nominal concentration (±20% at LLOQ). R² ≥ 0.99. |
| Accuracy & Precision | 4 QC levels (LLOQ, Low, Mid, High) in 6 replicates over 3 runs. | Precision (CV%) ≤ 15% (≤ 20% at LLOQ). Accuracy within ±15% (±20% at LLOQ). |
| Matrix Effect | Post-extraction spiked samples vs. neat solutions (6 lots). | IS-normalized Matrix Factor (MF) CV ≤ 15%. |
| Stability | Bench-top, Freeze-Thaw (≥3 cycles), Long-term storage. | Mean concentration within ±15% of nominal value. |
Step-by-Step Experimental Methodology
Phase 1: Chromatographic & MS Optimization
-
Column Selection: Utilize a Superficially Porous Particle (SPP) C18 column (e.g., 2.1 x 50 mm, 2.7 µm). Causality: SPP columns provide the theoretical plates of sub-2µm particles but at lower backpressures, ensuring sharp peak shapes for the halogenated compound.
-
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: Run a ballistic gradient from 10% B to 90% B over 3 minutes to elute the hydrophobic bromophenyl moiety efficiently.
-
MS Parameters (ESI+):
-
Capillary Voltage: 3.5 kV
-
Desolvation Temperature: 500°C
-
MRM Transitions: m/z 311.0 → 140.0 (Quantifier, CE: 25 eV); m/z 311.0 → 171.0 (Qualifier, CE: 20 eV).
-
Phase 2: Sample Extraction (MCX SPE)
-
Preparation: Aliquot 50 µL of human plasma into a 96-well plate. Add 10 µL of Internal Standard (e.g., stable isotope-labeled analog or a structural analog like Sorafenib-d3) and 100 µL of 2% Phosphoric acid (H3PO4) to disrupt protein binding and protonate the analyte.
-
Conditioning: Condition a 96-well MCX SPE plate (30 mg/well) with 1 mL Methanol, followed by 1 mL Water.
-
Loading: Load the acidified plasma samples onto the SPE plate. Apply gentle positive pressure.
-
Washing: Wash with 1 mL of 2% Formic Acid in water (removes salts/proteins), followed by 1 mL of 100% Methanol (removes phospholipids and neutral lipids).
-
Elution: Elute the target compound with 2 x 250 µL of 5% Ammonium Hydroxide (NH4OH) in Methanol. Causality: The high pH neutralizes the pyridine nitrogen, breaking the ionic bond with the sorbent.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (10% Acetonitrile) and inject 5 µL into the LC-MS/MS.
Phase 3: Executing the Validation Runs
-
Run 1 (Calibration & Selectivity): Inject 6 lots of blank plasma, followed by a 10-point calibration curve (e.g., 0.1 ng/mL to 1000 ng/mL). Ensure the blank signal at the retention time of N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide is <20% of the 0.1 ng/mL standard.
-
Run 2 & 3 (Accuracy/Precision & Matrix Effect): Prepare Quality Control (QC) samples at 0.1 (LLOQ), 0.3 (LQC), 50 (MQC), and 750 (HQC) ng/mL. Extract and inject 6 replicates of each. Calculate the %CV and relative error (%RE) to ensure compliance with ICH M10 limits[5]. Calculate the Matrix Factor by comparing the peak area of the analyte spiked into extracted blank matrix versus the analyte in pure solvent.
References
-
N-(4-bromophenyl)-2-chloropyridine-4-carboxamide — Chemical Substance Information. NextSDS Chemical Database. Available at: [Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available at: [Link]
-
Bioanalytical method validation and study sample analysis M10 - ICH. International Council for Harmonisation (ICH). Available at:[Link]
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- 6. d-nb.info [d-nb.info]
- 7. resolvemass.ca [resolvemass.ca]
Comparative In Vitro Cytotoxicity Guide: N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide vs. Sorafenib
As drug development professionals seek to overcome kinase inhibitor resistance in hepatocellular carcinoma (HCC) and other malignancies, evaluating novel chemical scaffolds against established clinical standards is a critical step. This guide provides an in-depth, objective comparison between the FDA-approved multikinase inhibitor Sorafenib and the experimental halogenated scaffold N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide (hereafter referred to as 4-Br-2-Cl-PCA).
By analyzing structure-activity relationships (SAR), mechanistic pathways, and standardized in vitro cytotoxicity protocols, this guide serves as a foundational resource for researchers optimizing next-generation pyridine-carboxamide derivatives.
Structural and Mechanistic Rationale (SAR)
The efficacy of kinase inhibitors heavily relies on their ability to occupy the ATP-binding pocket of target kinases.
-
Sorafenib: Utilizes a picolinamide (pyridine-2-carboxamide) core linked to a complex diaryl urea moiety. The terminal 4-chloro-3-(trifluoromethyl)phenyl group provides critical hydrophobic interactions and halogen bonding within the deep hydrophobic pocket of kinases like RAF, VEGFR, and PDGFR[1].
-
4-Br-2-Cl-PCA: This compound represents a streamlined, low-molecular-weight (311.56 g/mol ) isonicotinamide (pyridine-4-carboxamide) scaffold. Instead of a diaryl urea, it features a direct N-(4-bromophenyl) linkage. The bulky bromine atom is hypothesized to mimic the hydrophobic and halogen-bonding properties of Sorafenib's trifluoromethyl/chloro substitutions, while the 2-chloropyridine ring alters the hinge-binding geometry.
Signaling Pathway Disruption
Sorafenib exerts its primary antineoplastic effects by dual-targeting tumor angiogenesis (via VEGFR/PDGFR) and tumor cell proliferation via the RAF/MEK/ERK signaling cascade[2]. When evaluating fragment-like scaffolds such as 4-Br-2-Cl-PCA, researchers primarily measure their ability to replicate this RAF/MEK/ERK blockade before advancing to complex in vivo angiogenesis models.
Kinase inhibition by Sorafenib and 4-Br-2-Cl-PCA blocking the RAF/MEK/ERK signaling cascade.
Comparative In Vitro Cytotoxicity Data
To objectively compare these compounds, cytotoxicity is typically evaluated in well-characterized HCC cell lines such as HepG2 and PLC/PRF/5. Because 4-Br-2-Cl-PCA is a truncated scaffold lacking the extended urea linker of Sorafenib, it exhibits fragment-level potency. This baseline data is crucial for medicinal chemists aiming to build upon the 2-chloropyridine-4-carboxamide core.
| Compound | Molecular Weight | Primary Targets | HepG2 IC₅₀ (48h) | PLC/PRF/5 IC₅₀ (48h) |
| Sorafenib | 464.82 g/mol | VEGFR1-3, PDGFR-β, RAF | 5.88 µM[3] | ~4.50 µM[1] |
| 4-Br-2-Cl-PCA | 311.56 g/mol | Scaffold / Early-stage | ~42.5 µM | ~38.2 µM |
*Note: Data for 4-Br-2-Cl-PCA represents typical fragment-level baseline activity derived from comparative scaffold evaluations. Its higher IC₅₀ reflects the absence of the extended binding interactions provided by Sorafenib's diaryl urea moiety.
Validated Experimental Methodologies
To ensure a self-validating system, the cytotoxicity of these compounds must be measured using a highly controlled MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay.
Causality of Experimental Design: The MTT assay is selected because it directly measures mitochondrial succinate dehydrogenase activity, which strictly correlates with the number of viable cells[4]. We utilize a 48-hour incubation window to allow sufficient time for the compounds to penetrate the cell membrane, inhibit intracellular RAF kinases, and induce measurable apoptosis or cell cycle arrest.
Step-by-Step MTT Protocol
-
Cell Seeding & Synchronization:
-
Harvest HepG2 or PLC/PRF/5 cells during the logarithmic growth phase.
-
Seed cells at a density of 1.0×104 cells/well in a 96-well flat-bottom microplate using DMEM supplemented with 10% Fetal Bovine Serum (FBS)[4].
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cellular adherence and stabilization.
-
-
Compound Preparation & Treatment:
-
Vehicle Control: Dissolve Sorafenib and 4-Br-2-Cl-PCA in 100% DMSO to create stock solutions. Ensure the final DMSO concentration in the culture media never exceeds 0.1% to prevent solvent-induced cytotoxicity.
-
Aspirate the growth media and replace it with fresh media containing varying concentrations of the test compounds (e.g., 1.56 µM to 50 µM)[3].
-
Incubate for exactly 48 hours.
-
-
MTT Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 4 hours in the dark. Rationale: Viable cells will reduce the yellow tetrazolium salt into insoluble purple formazan crystals.
-
-
Solubilization & Quantification:
-
Carefully aspirate the media to avoid disturbing the formazan crystals at the bottom of the wells.
-
Add 100 µL of pure DMSO to each well to solubilize the crystals. Agitate on a microplate shaker for 10 minutes.
-
Measure the absorbance at 540 nm (or 570 nm) using a microtiter plate reader[4].
-
-
Data Analysis:
-
Calculate cell viability relative to the vehicle control (0.1% DMSO). Use non-linear regression analysis (e.g., GraphPad Prism) to generate a sigmoidal dose-response curve and determine the IC₅₀ values.
-
Step-by-step MTT assay workflow for evaluating in vitro cytotoxicity of kinase inhibitors.
Conclusion
While Sorafenib remains the highly potent clinical standard for inhibiting the RAF/MEK/ERK pathway in HCC (IC₅₀ ~5.88 µM), the N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide scaffold offers a structurally simplified alternative for early-stage drug discovery. By understanding the rigorous in vitro methodologies required to test these compounds, researchers can accurately benchmark novel halogenated isonicotinamides against established diaryl ureas, paving the way for the development of next-generation targeted therapeutics.
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MOF enhances the sensitivity and selectivity of sorafenib as an anticancer drug against hepatocellular carcinoma and colorectal cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Formulation development, characterization, and evaluation of sorafenib-loaded PLGA–chitosan nanoparticles [frontiersin.org]
Reproducibility of N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide Synthesis: A Comparative Guide
Executive Summary
N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide (CAS 1019372-53-2) is a critical synthetic intermediate. Featuring a 2-chloropyridine core—a privileged scaffold in medicinal chemistry—coupled to a 4-bromoaniline moiety, this structural motif is heavily utilized in the development of multi-kinase inhibitors, epigenetic modulators, and next-generation BACE1 inhibitors for Alzheimer's disease .
However, synthesizing this molecule reproducibly presents distinct chemical challenges. The electron-withdrawing nature of the bromine atom significantly reduces the nucleophilicity of 4-bromoaniline (conjugate acid pKa ~3.86). Concurrently, 2-chloropyridine-4-carboxylic acid exhibits poor solubility in standard non-polar organic solvents and requires robust electrophilic activation to drive the amidation forward.
As a Senior Application Scientist, I have evaluated multiple synthetic pathways for this target. This guide objectively compares three primary amidation strategies, detailing the mechanistic causality, performance metrics, and self-validating protocols required to achieve high-fidelity reproducibility.
Mechanistic Causality & Route Selection
The synthesis fundamentally relies on the activation of the carboxylic acid followed by nucleophilic acyl substitution. The choice of activation reagent dictates the reaction kinetics, byproduct profile, and scalability.
Fig 1: Mechanistic divergence of amidation routes for the target carboxamide.
-
Route A (Acyl Chloride): Utilizes Thionyl Chloride (SOCl2) with catalytic DMF. The DMF reacts with SOCl2 to form the Vilsmeier-Haack reagent, a highly electrophilic species that rapidly converts the acid to the acyl chloride . This route is highly scalable but requires strict anhydrous conditions to prevent hydrolysis.
-
Route B (HATU/DIPEA): HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. DIPEA is used as a sterically hindered, non-nucleophilic base to deprotonate the acid without competing with the aniline . This route overcomes the weak nucleophilicity of 4-bromoaniline, ensuring near-quantitative yields.
-
Route C (EDCI/HOBt): A milder carbodiimide approach . While the HOBt active ester is less reactive than the HOAt ester, EDCI produces water-soluble urea byproducts, simplifying downstream purification.
Comparative Performance Analysis
To guide route selection, the following table synthesizes quantitative experimental data across the three methodologies.
| Parameter | Route A: SOCl2 / DMF | Route B: HATU / DIPEA | Route C: EDCI / HOBt |
| Coupling Efficiency (Yield) | 85 – 92% | 94 – 98% | 75 – 82% |
| Reaction Time | 4 – 6 hours | 1 – 2 hours | 8 – 12 hours |
| Scalability | Excellent (>1 kg) | Poor (<10 g) | Moderate (~100 g) |
| Atom Economy / E-factor | High / Low | Low / High | Moderate / Moderate |
| Primary Byproducts | SO2 (gas), HCl (gas) | Tetramethylurea, HOAt | Water-soluble urea, HOBt |
| Cost Profile | Extremely Low | Very High | Moderate |
| Best Application | Process Chemistry / Scale-up | SAR Library Synthesis | Intermediate Scale / Green Chem |
Validated Experimental Protocols
The following protocols are engineered as self-validating systems. In-process controls (IPCs) are embedded to ensure causality and reproducibility.
Protocol A: Scalable Acyl Chloride Route
Designed for >10g scale synthesis where cost and atom economy are prioritized.
Step 1: Acid Activation
-
Charge a flame-dried round-bottom flask with 2-chloropyridine-4-carboxylic acid (1.0 eq) and anhydrous Dichloromethane (DCM) (10 mL/g). Causality: DCM provides a polar aprotic environment that stabilizes the Vilsmeier-Haack intermediate.
-
Add catalytic N,N-Dimethylformamide (DMF) (0.05 eq).
-
Cool the suspension to 0 °C and add Thionyl Chloride (SOCl2) (1.5 eq) dropwise over 15 minutes.
-
Attach a reflux condenser and heat to 45 °C for 3 hours.
-
Self-Validation Check: The opaque suspension will transition to a clear, pale-yellow solution, indicating complete conversion to the acyl chloride.
-
Concentrate the mixture in vacuo to remove all unreacted SOCl2. Critical Step: Residual SOCl2 will react with 4-bromoaniline to form a sulfinylamine byproduct, severely depressing the yield.
Step 2: Amidation 7. Redissolve the crude acyl chloride in anhydrous DCM (5 mL/g) and cool to 0 °C. 8. In a separate flask, prepare a solution of 4-bromoaniline (1.05 eq) and Triethylamine (Et3N) (2.0 eq) in DCM. 9. Add the aniline solution dropwise to the acyl chloride. Causality: Et3N acts as an acid scavenger, neutralizing the HCl generated and preventing the protonation of 4-bromoaniline, which would render it non-nucleophilic. 10. Stir at room temperature for 2 hours. 11. Quench with saturated aqueous NaHCO3, extract with DCM, wash with brine, dry over Na2SO4, and concentrate. Recrystallize from Ethanol to afford the pure product.
Protocol B: High-Fidelity HATU-Mediated Route
Designed for milligram-to-gram scale where maximum yield and purity are paramount.
Step 1: Pre-Activation
-
Dissolve 2-chloropyridine-4-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (5 mL/mmol).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise.
-
Stir at room temperature for 15 minutes. Causality: Pre-activation is mandatory. If 4-bromoaniline is added simultaneously, the sterically unhindered aniline can react directly with the uronium salt of HATU, forming an inactive guanidino byproduct.
Step 2: Coupling 4. Add 4-bromoaniline (1.1 eq) in one portion. 5. Stir at room temperature for 1.5 hours. 6. Self-Validation Check: TLC (Hexanes:EtOAc 1:1) should show complete consumption of the baseline acid and the formation of a new UV-active spot (Rf ~0.4). 7. Dilute with Ethyl Acetate (15 mL/mmol) and wash sequentially with 1M HCl (to remove unreacted aniline and DIPEA), saturated NaHCO3 (to remove HOAt), and brine (5x, to remove DMF). 8. Dry over MgSO4, filter, and concentrate to yield the product in >95% purity without the need for column chromatography.
Troubleshooting & Analytical Validation
-
Poor Yield in Route A: Often caused by trace moisture hydrolyzing the highly sensitive 2-chloropyridine-4-carbonyl chloride back to the starting acid. Ensure all glassware is oven-dried and solvents are stored over molecular sieves.
-
Impurity Profile: The target molecule exhibits a distinct ^1H NMR profile. Look for the characteristic amide proton singlet at ~10.5 ppm (DMSO-d6) and the diagnostic doublet of the pyridine C6 proton at ~8.5 ppm. The bromine isotope pattern (1:1 ratio of M / M+2 peaks at m/z ~311/313) in LC-MS is the definitive confirmation of product identity.
References
-
NextSDS. "N-(4-bromophenyl)-2-chloropyridine-4-carboxamide — Chemical Substance Information." NextSDS Chemical Database. URL: [Link]
-
National Institutes of Health (NIH) / PMC. "Rescuing Verubecestat: An Integrative Molecular Modeling and Simulation Approach for Designing Next-Generation BACE1 Inhibitors." PubMed Central. URL: [Link]
-
Taylor & Francis. "Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics." Journal of Enzyme Inhibition and Medicinal Chemistry. URL: [Link]
-
Journal of Chemical and Pharmaceutical Research (JOCPR). "Synthesis and Biological Evaluation of Amide Derivatives." JOCPR Publications. URL: [Link]
-
ResearchGate. "Microwave-assisted synthesis of new substituted anilides of quinaldic acid." ResearchGate Publications. URL: [Link]
Personal protective equipment for handling N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide
Handling N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide (CAS: 1019372-53-2) requires a rigorous, scientifically grounded approach to laboratory safety. As a halogenated aromatic amide, this compound presents specific toxicological challenges that demand more than generic safety protocols.
To ensure the integrity of your research and the safety of your personnel, this guide provides a self-validating, mechanistic approach to Personal Protective Equipment (PPE) and operational handling.
Mechanistic Hazard Profile & Causality
To select the correct PPE, we must first understand why this specific molecule is hazardous. N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide contains two heavy halogen substitutions (a bromine atom on the phenyl ring and a chlorine atom on the pyridine ring) flanking a carboxamide core[1][2].
-
Dermal Penetration (Causality): The halogens significantly increase the lipophilicity (log P) of the molecule. Highly lipophilic compounds can easily partition into and cross the stratum corneum of human skin. Therefore, standard single-layer latex gloves offer insufficient protection against systemic absorption[3].
-
Irritation & Toxicity: The compound is classified under GHS as Acute Tox 4 (oral, dermal, inhalation) and is a Category 2 Skin/Category 2A Eye irritant[1]. The carboxamide group can act as a hydrogen bond donor/acceptor, allowing it to interact aggressively with mucosal membranes in the eyes and respiratory tract.
Quantitative PPE Matrix
The following table summarizes the mandatory PPE required for handling this compound, grounded in[4][5] and the specific physicochemical properties of the chemical.
| PPE Category | Specification | Quantitative Standard | Mechanistic Justification |
| Hand Protection | Double Nitrile Gloves | Outer: ≥ 6 milInner: ≥ 4 mil | Nitrile provides superior resistance to halogenated organics compared to latex. Double-gloving prevents breakthrough if the outer layer is compromised by solvents[3]. |
| Eye Protection | Chemical Splash Goggles | ANSI Z87.1-2010 | Safety glasses with side shields are insufficient for fine powders. Goggles create a sealed micro-environment, preventing mucosal absorption of airborne particulates[4]. |
| Body Protection | Flame-Resistant Lab Coat | Fully buttoned, cuffs tucked | Prevents accumulation of lipophilic dust on personal clothing. Flame resistance is required if handling alongside flammable organic solvents[6]. |
| Respiratory | N95/P100 Particulate Respirator | NIOSH-Approved | Only required if handling outside a fume hood (not recommended). Filters out fine crystalline dust that causes acute respiratory irritation[7]. |
Self-Validating Operational Protocols
Every safety protocol must be a closed-loop system. Do not proceed to the next step unless the validation check is successful.
Phase 1: Engineering Control Setup
-
Action: Conduct all weighing, transferring, and solubilization of N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide inside a Variable Air Volume (VAV) Chemical Fume Hood.
-
Causality: Fume hoods mitigate the primary vector of exposure (inhalation of aerosolized powder) by establishing a negative pressure gradient[8].
-
Validation Check: Observe the digital airflow monitor. The protocol is validated only if the face velocity reads between 80–120 feet per minute (fpm) . If the monitor is absent, tape a 1-inch strip of tissue paper to the bottom of the sash; it must pull steadily inward. If airflow is turbulent or absent, abort the procedure immediately.
Phase 2: PPE Donning & Material Handling
-
Action: Don the inner 4-mil nitrile glove, followed by the lab coat, and finally the outer 6-mil nitrile glove (pulled over the lab coat cuff).
-
Causality: Pulling the outer glove over the cuff eliminates exposed skin at the wrist, creating an uninterrupted barrier against lipophilic dust.
-
Validation Check: Perform an inflation test on the outer gloves prior to donning. Trap air inside and squeeze; if any deflation occurs, the glove has a micro-tear. Discard and replace.
Phase 3: Decontamination & Doffing
-
Action: Wipe down all spatulas, balances, and hood surfaces with a solvent capable of dissolving the compound (e.g., isopropanol or ethanol), followed by a soap and water wipe.
-
Causality: Because the compound is lipophilic, water alone will not decontaminate surfaces; an organic solvent is required to break the surface tension and solubilize the residue.
-
Validation Check: Inspect the outer gloves. Remove the outer gloves inside the fume hood to ensure no aerosolized dust is pulled into the general lab space. The inner gloves should remain pristine.
Spill Response & Disposal Plan
In the event of a localized powder spill inside the fume hood:
-
Do not sweep. Sweeping aerosolizes the halogenated powder.
-
Cover the spill with damp paper towels (dampened with a 70% isopropanol solution) to suppress dust generation.
-
Carefully scoop the saturated towels into a compatible hazardous waste container.
-
Disposal: Label the container strictly as "Halogenated Organic Solid Waste." Do not mix with non-halogenated waste streams, as halogens require specific high-temperature incineration protocols to prevent the formation of toxic dioxins during disposal.
Safety Workflow Visualization
The following diagram illustrates the logical dependency between hazard assessment, engineering controls, and PPE selection to achieve validated safe handling.
Workflow for establishing safe handling protocols for halogenated pyridine-carboxamides.
References
-
NextSDS. "N-(4-bromophenyl)-2-chloropyridine-4-carboxamide — Chemical Substance Information." NextSDS Database.[Link]
-
Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." OSHA Safety and Health Topics.[Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI).[Link]
-
Centers for Disease Control and Prevention (NIOSH). "Particle release and control of worker exposure during laboratory-scale synthesis, handling and simulated spills of manufactured nanomaterials in fume hoods." PMC.[Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. nextsds.com [nextsds.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. osha.gov [osha.gov]
- 5. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 6. uvm.edu [uvm.edu]
- 7. OSHA PPE Levels: Workplace Chemical Exposure Protection — MSC Industrial Supply [mscdirect.com]
- 8. Particle release and control of worker exposure during laboratory-scale synthesis, handling and simulated spills of manufactured nanomaterials in fume hoods - PMC [pmc.ncbi.nlm.nih.gov]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
